Dihydroajugapitin
Description
Properties
IUPAC Name |
[5-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVULWKEVGKECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Dihydroajugapitin: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa, has garnered interest within the scientific community. Its complex molecular structure necessitates a multi-faceted analytical approach for complete elucidation and confirmation. This technical guide provides an in-depth overview of the methodologies and data integral to defining the chemical architecture of this compound, presented in a format tailored for researchers and professionals in the field of natural product chemistry and drug development.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound, identified as 14,15-dihydroajugapitin (B14767133), relies on a comprehensive analysis of its physicochemical and spectroscopic characteristics. The compound's molecular formula has been established as C₂₉H₄₄O₁₀.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value | Method/Instrument |
| Molecular Formula | C₂₉H₄₄O₁₀ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 552.65 g/mol | Mass Spectrometry |
| Appearance | Amorphous powder | Visual Inspection |
| Mass Spectrum (m/z) | [M+Na]⁺ 575 | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: While the isolation of 14,15-dihydroajugapitin has been reported, the detailed ¹H and ¹³C NMR chemical shift and coupling constant data were not available in the public domain search results. Access to the full-text of primary research articles is required to populate these tables.
Experimental Protocols
The isolation and structural characterization of this compound involve a series of meticulous experimental procedures. The following protocols are based on standard methodologies employed in natural product chemistry.
Isolation of this compound
The isolation of this compound from Ajuga bracteosa is a critical first step.[1]
References
An In-depth Technical Guide to the Natural Sources of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a neo-clerodane diterpene, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated molecular pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in plants belonging to the genus Ajuga, a member of the Lamiaceae (mint) family. These herbaceous flowering plants, commonly known as bugleweeds, are distributed across Europe, Asia, and Africa and have a long history of use in traditional medicine.
Principal Plant Sources
The following table summarizes the key Ajuga species that have been identified as natural sources of this compound.
| Plant Species | Common Name | Family | Part(s) Containing this compound |
| Ajuga iva | - | Lamiaceae | Leaves, Roots |
| Ajuga remota | - | Lamiaceae | Aerial parts |
| Ajuga bracteosa | Bungle Weed | Lamiaceae | Aerial parts |
| Ajuga chamaepitys | Ground-pine | Lamiaceae | Aerial parts |
| Ajuga orientalis | - | Lamiaceae | Aerial parts |
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different Ajuga species, the specific plant organ, and even among different populations of the same species. Quantitative data is crucial for selecting the most promising sources for isolation and for standardizing extracts for pharmacological studies.
| Plant Species | Plant Part | Concentration of this compound | Analytical Method | Reference |
| Ajuga iva | Leaves | Highest among tested Ajuga species | LC-TOF-MS | [1] |
| Ajuga iva | Roots | Lower than leaves or undetectable | LC-TOF-MS | [1] |
| Ajuga chamaepitys | Leaves & Roots | Negligible or non-existent | LC-TOF-MS | [1] |
| Ajuga orientalis | Leaves & Roots | Negligible or non-existent | LC-TOF-MS | [1] |
Note: Specific quantitative values (e.g., mg/g of dry weight) are not consistently reported across the literature, highlighting an area for further research.
Experimental Protocols
The isolation and quantification of this compound from its natural sources involve a multi-step process, including extraction, fractionation, and chromatographic separation, followed by spectroscopic identification.
Extraction of Neo-clerodane Diterpenes
A general workflow for the extraction of this compound from plant material is outlined below.
Isolation and Purification
The crude extract, a complex mixture of various phytochemicals, requires further purification to isolate this compound.
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Fractionation: The crude extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
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Chromatography:
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Column Chromatography: Silica gel column chromatography is commonly used for the initial separation of the fractions.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful technique for the final purification of this compound. A gradient elution system with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) is often employed.
-
Identification and Quantification
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isolated compound and to confirm its identity as this compound.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
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Quantitative Analysis using HPLC-MS:
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Sample Preparation: A known amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered before injection into the HPLC system.
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Chromatographic Conditions: A C18 column is typically used with a gradient of water and acetonitrile, often with a small percentage of formic acid to improve peak shape.
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Mass Spectrometry Detection: A mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (QqQ) instrument, is used for detection and quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
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Calibration: A calibration curve is generated using a purified standard of this compound to accurately quantify its concentration in the plant extracts.
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Biosynthesis of Neo-clerodane Diterpenes
The biosynthesis of neo-clerodane diterpenes, including this compound, in plants from the Lamiaceae family originates from the general terpenoid pathway. The key precursor is Geranylgeranyl pyrophosphate (GGPP).
Biological Activities and Signaling Pathways
The biological activities of this compound and other neo-clerodane diterpenes are a subject of ongoing research. While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, preliminary studies and research on related compounds suggest potential therapeutic applications.
Antibacterial Activity
14,15-Dihydroajugapitin, isolated from Ajuga bracteosa, has demonstrated antibacterial activity.[2] It showed notable inhibitory effects against Escherichia coli.
Proposed Mechanism of Action: The precise mechanism of antibacterial action for this compound has not been definitively established. However, for other terpenoids, the proposed mechanism often involves the disruption of the bacterial cell wall and/or cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Anti-inflammatory Activity
Extracts from various Ajuga species have been shown to possess anti-inflammatory properties. While the specific contribution of this compound to this activity is not yet quantified, other neo-clerodane diterpenes have been found to inhibit the production of pro-inflammatory mediators. For instance, some neo-clerodane diterpenoids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, other types of diterpenes have been reported to inhibit the NF-κB (Nuclear Factor Kappa B) signaling pathway, a central regulator of inflammation.
Potential Signaling Pathway Modulation: Based on studies of related diterpenoids, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Conclusion and Future Directions
This compound, a neo-clerodane diterpene primarily sourced from the Ajuga genus, presents a promising scaffold for further investigation. This guide has summarized the current knowledge on its natural sources, quantification, and isolation, as well as its known antibacterial and potential anti-inflammatory activities.
Significant research opportunities remain, particularly in the following areas:
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Quantitative Screening: A systematic, quantitative analysis of this compound content across a wider range of Ajuga species and their geographical variants is needed to identify high-yielding sources.
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Mechanism of Action: In-depth studies are required to elucidate the precise molecular mechanisms underlying the antibacterial and anti-inflammatory properties of this compound. This includes identifying its specific molecular targets and its effects on key signaling pathways.
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Pharmacological Evaluation: Further preclinical and clinical studies are necessary to fully assess the therapeutic potential of this compound for various diseases.
This technical guide serves as a foundational resource to stimulate and support these future research and development endeavors.
References
An In-depth Technical Guide on the Biosynthesis of Dihydroajugapitin in Ajuga bracteosa
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ajuga bracteosa, a medicinal herb of significant interest, is a rich source of various secondary metabolites, including the neo-clerodane diterpenoid, 14,15-Dihydroajugapitin. While the precise enzymatic steps leading to Dihydroajugapitin are not fully elucidated in current literature, this guide synthesizes the established principles of terpenoid biosynthesis to propose a putative pathway. This document provides a comprehensive overview of the general biosynthetic route to diterpenoids in plants, presents quantitative data on related metabolites in A. bracteosa, details relevant experimental protocols, and visualizes the core biosynthetic pathways. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biotechnological production of this compound and other bioactive compounds from this species.
Proposed Biosynthesis Pathway of this compound
This compound is classified as a neo-clerodane diterpenoid.[1] The biosynthesis of all terpenoids in plants originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2] These pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2]
For the formation of diterpenoids, the precursors are typically synthesized via the MEP pathway.[3] The pathway proceeds as follows:
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Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the precursor to monoterpenes. Subsequent additions of IPP units lead to the formation of farnesyl pyrophosphate (FPP), the precursor to sesquiterpenes, and finally geranylgeranyl pyrophosphate (GGPP), the 20-carbon precursor for all diterpenoids.[4]
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Cyclization: GGPP undergoes cyclization, a crucial step catalyzed by diterpene synthases (diTPSs), to form the characteristic ring structures of diterpenoids. This step is a major point of diversification in terpenoid biosynthesis.
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Tailoring Reactions: The initial cyclic diterpene scaffold is then modified by a series of tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases. These enzymes introduce hydroxyl, carbonyl, and other functional groups, leading to the vast structural diversity of diterpenoids, including the neo-clerodane skeleton of this compound.
While the specific diTPSs and tailoring enzymes involved in the biosynthesis of this compound in Ajuga bracteosa have yet to be identified, the general pathway provides a roadmap for future research, including gene discovery and metabolic engineering efforts.
Visualization of the General Diterpenoid Biosynthesis Pathway
The following diagram illustrates the general pathway for the biosynthesis of diterpenoid precursors.
Caption: General overview of terpenoid precursor biosynthesis via the MEP and MVA pathways.
Quantitative Data on Secondary Metabolites in Ajuga bracteosa
While specific quantitative data on this compound biosynthesis is limited, studies have quantified other classes of secondary metabolites in A. bracteosa under various experimental conditions. This data provides insights into the plant's metabolic capabilities and how they can be influenced.
Table 1: Production of Phenolic and Flavonoid Compounds in Adventitious Root Cultures of A. bracteosa under Different Light Spectra
| Light Spectrum | Total Phenolic Content (mg) | Total Flavonoid Content (mg) |
| White Light | Not specified | Not specified |
| Blue Light | 44.2 | 2.51 |
| Red Light | Not specified | Not specified |
| Yellow Light | Not specified | Not specified |
Table 2: Phytochemical Composition of in vitro Regenerated and Mother Plants of A. bracteosa
| Compound | Presence in Micropropagated Plants | Presence in Mother Plants |
| 13-Docosenamide, (Z)- | Dominant | Dominant |
| Neophytadiene | Present | Present |
| Erucyl amide | Present | Present |
| Oleic acid amide | Present | Present |
| β-stigmasterol | Present | Present |
Experimental Protocols
The following are summaries of experimental protocols commonly used in the study of secondary metabolites in Ajuga bracteosa.
4.1. Plant Material and Culture Conditions
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Adventitious Root Culture: Explants from A. bracteosa are cultured on a suitable medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators like α-naphthalene acetic acid (NAA) to induce adventitious root formation. Cultures are maintained under controlled conditions of temperature and light. Different spectral lights (e.g., white, blue, red, yellow) can be used to investigate their effects on biomass and secondary metabolite production.
4.2. Phytochemical Analysis
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Extraction: Dried and powdered plant material (e.g., leaves, roots) is extracted with a suitable solvent, such as methanol. The choice of solvent depends on the polarity of the target compounds.
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High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of secondary metabolites. For the analysis of phenolic compounds in A. bracteosa, a reverse-phase C18 column is often employed with a gradient elution system, for example, using a mobile phase of water and methanol, both acidified with formic acid. Detection is typically performed using a Diode Array Detector (DAD).
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile and semi-volatile compounds. The crude extract is often derivatized before injection into the GC-MS system. The separation is achieved on a capillary column, and the identification of compounds is based on their mass spectra by comparison with spectral libraries.
4.3. Workflow for Phytochemical Analysis
Caption: A generalized workflow for the phytochemical analysis of Ajuga bracteosa.
Conclusion
This technical guide provides a foundational understanding of the biosynthesis of this compound in Ajuga bracteosa by contextualizing it within the broader framework of plant terpenoid metabolism. While the specific enzymes and regulatory mechanisms for this particular compound remain to be fully elucidated, the information presented herein on the general biosynthetic pathway, quantitative data of related metabolites, and established experimental protocols offers a valuable starting point for researchers. Further investigation, including transcriptomic and metabolomic studies, will be crucial to unravel the complete biosynthetic pathway of this compound and to enable the development of biotechnological platforms for its sustainable production.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Full-Length Transcriptomic Sequencing and Temporal Transcriptome Expression Profiling Analyses Offer Insights into Terpenoid Biosynthesis in Artemisia argyi [mdpi.com]
- 4. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroajugapitin: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a naturally occurring diterpenoid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties and stability profile, drawing from publicly available data and established principles of pharmaceutical analysis. The information herein is intended to support research and development activities involving this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H44O10 | PubChem[1][2] |
| Molecular Weight | 552.7 g/mol | PubChem[1] |
| IUPAC Name | [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | PubChem |
| CAS Number | 87480-84-0 | ChemicalBook |
| Physical Description | Powder | Phytochemicals online |
| Purity | 95%~99% | Phytochemicals online |
| Computed XLogP3 | 2.9 | PubChem |
Note: Melting point, boiling point, and specific solubility data are not currently available in publicly accessible literature and would require experimental determination.
Chemical Stability and Degradation Pathways
The chemical stability of a compound is a critical parameter for its development as a therapeutic agent. Stability studies are essential to understand how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are employed to predict the degradation pathways and to develop stability-indicating analytical methods.
While specific stability studies on this compound are not published, a general approach to assessing its stability would involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Potential Degradation Pathways:
Based on the functional groups present in the this compound structure (esters, ether, alcohol, epoxide), the following degradation pathways are plausible:
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Hydrolysis: The ester linkages are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the acetyl and methylbutanoate groups. The epoxide ring may also be prone to acid-catalyzed opening.
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Oxidation: The secondary alcohol and ether linkages could be susceptible to oxidation.
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Photodegradation: Exposure to UV or visible light may induce degradation, although the specific chromophores in the molecule would determine its photosensitivity.
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Thermal Degradation: The compound may degrade at elevated temperatures, with the specific degradation profile depending on the temperature and duration of exposure.
The following diagram illustrates a hypothetical degradation workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the analysis and stability testing of this compound are not publicly available. However, based on standard pharmaceutical practices, the following methodologies would be appropriate.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Table 2: Illustrative HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode-Array Detector (DAD) at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL) |
Forced Degradation Study Protocol
The following is a general protocol for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
1. Acid Hydrolysis:
- Treat a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 N HCl.
- Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
- Neutralize the solution with an equivalent amount of 0.1 N NaOH.
- Analyze by the stability-indicating HPLC method.
2. Base Hydrolysis:
- Treat a solution of this compound with 0.1 N NaOH.
- Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
- Neutralize the solution with an equivalent amount of 0.1 N HCl.
- Analyze by HPLC.
3. Oxidative Degradation:
- Treat a solution of this compound with 3% hydrogen peroxide.
- Incubate at room temperature for a specified period.
- Analyze by HPLC.
4. Thermal Degradation:
- Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period.
- Dissolve the sample in a suitable solvent and analyze by HPLC.
5. Photostability:
- Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Analyze the samples by HPLC.
The following diagram outlines a general workflow for a forced degradation study.
Hypothetical Biological Signaling Pathway
While the specific biological targets and signaling pathways of this compound are not well-elucidated, many diterpenoids are known to possess anti-inflammatory and anti-cancer properties. A plausible, though hypothetical, mechanism of action could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound.
References
Dihydroajugapitin: A Technical Guide for Researchers
An In-depth Technical Overview of Dihydroajugapitin, Including its Physicochemical Properties, Biological Activities, and Methodologies for Future Research.
This technical guide provides a comprehensive overview of this compound, a neo-clerodane diterpenoid, tailored for researchers, scientists, and professionals in drug development. This document consolidates its known chemical data, biological activities with a focus on its antibacterial properties, and outlines experimental protocols. In light of the limited specific data on its mechanism of action, a proposed experimental workflow is provided to guide future research endeavors.
Core Compound Information
This compound is a natural product that belongs to the neo-clerodane class of diterpenoids. These compounds are characterized by a specific bicyclic carbon skeleton and are often found in plants of the Lamiaceae family, particularly in the genus Ajuga.
Physicochemical Data
The fundamental chemical identifiers for this compound are summarized in the table below. This information is crucial for substance identification, quantification, and experimental design.
| Parameter | Value |
| CAS Number | 87480-84-0 |
| Molecular Formula | C₂₉H₄₄O₁₀ |
| Molecular Weight | 552.66 g/mol |
| Synonyms | 14,15-Dihydroajugapitin |
Biological Activity
The biological activities of neo-clerodane diterpenes are diverse, with reports of anti-inflammatory, cytotoxic, and neuroprotective effects among compounds of this class. However, specific experimental data for this compound is primarily available for its antibacterial activity.
Antibacterial Activity
This compound has demonstrated notable antibacterial activity, particularly against Gram-negative bacteria. A key study has quantified its efficacy against Escherichia coli.
Table 2.1: Antibacterial Activity of this compound against Escherichia coli
| Bacterial Strain | Method | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | Agar (B569324) Well Diffusion | 25.0 ± 1.4 | 500 - 1000 |
Potential Anti-inflammatory and Cytotoxic Activities
While specific studies on the anti-inflammatory and cytotoxic effects of this compound are not extensively available, the broader class of neo-clerodane diterpenoids isolated from Ajuga species has shown promise in these areas. Further research is warranted to determine if this compound shares these properties.
Experimental Protocols
To facilitate further research and verification of the reported biological activities, detailed experimental methodologies are provided below.
Antibacterial Susceptibility Testing: Agar Well Diffusion Method
This method is used to qualitatively and quantitatively assess the antimicrobial activity of a compound.
Protocol:
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Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Escherichia coli) is prepared in a suitable broth.
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Agar Plate Preparation: Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
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Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.
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Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.
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Application of Test Compound: A specific concentration of this compound, dissolved in a suitable solvent, is added to the wells. A solvent control is also included.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
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Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Proposed Protocol for In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Protocol:
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Reaction Mixture Preparation: A reaction mixture consisting of the test compound (this compound at various concentrations), a protein source (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.3) is prepared.
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Incubation: The reaction mixture is incubated at 37°C for 20 minutes.
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Denaturation Induction: The mixture is then heated at 51°C for 20 minutes to induce protein denaturation.
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Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at a wavelength of 660 nm.
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Calculation: The percentage inhibition of protein denaturation is calculated relative to a control (without the test compound). A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.
Proposed Protocol for In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
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Cell Seeding: A suitable cancer cell line (e.g., HeLa or A549) is seeded in a 96-well plate and incubated to allow for cell attachment.
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Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
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Formazan (B1609692) Crystal Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
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Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Future Research: A Proposed Workflow
Currently, there is no specific information on the signaling pathways modulated by this compound. To guide future investigations into its mechanism of action, the following logical workflow is proposed.
Caption: Proposed experimental workflow for investigating the biological activities and elucidating the mechanism of action of this compound.
This workflow provides a systematic approach, starting from broad screening to identify promising biological activities, followed by in-depth studies to uncover the molecular targets and signaling pathways involved, and culminating in lead optimization for potential therapeutic development. This structured methodology is essential for advancing our understanding of this compound and harnessing its potential for drug discovery.
Dihydroajugapitin: A Technical Review of a Promising Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa, has garnered scientific interest for its notable biological activities. Traditionally, Ajuga bracteosa has been used in folk medicine for its anti-inflammatory, antibacterial, and other therapeutic properties. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its quantitative biological data, detailed experimental protocols, and potential signaling pathway interactions.
Quantitative Biological Data
The biological activity of this compound has been quantified in several key studies, primarily focusing on its antibacterial and antimutagenic effects. The following tables summarize the available quantitative data.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Assay Method | Concentration/Dose | Result | Reference |
| Escherichia coli | Agar (B569324) Well Diffusion | Not Specified | Zone of Inhibition: 25.0 ± 1.4 mm | [1] |
| Various Pathogenic Bacteria | Broth Microdilution | Not Specified | Minimum Inhibitory Concentration (MIC): 500 - 1000 µg/ml | [1] |
Table 2: Antimutagenic Activity of this compound
| Mutagen | Assay Method | Metric | Result | Reference |
| Ethyl Methanesulfonate (EMS) | Micronucleus Test in mice | Reduction in micronuclei | 85.10% | [2][3] |
| Ethyl Methanesulfonate (EMS) | Chromosomal Aberration Test in mice | Reduction in chromosomal aberrations | 83% | [2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for the isolation of this compound and the assessment of its antibacterial activity, based on established methods.
Isolation of this compound from Ajuga bracteosa
This compound is typically isolated from the aerial parts of Ajuga bracteosa using chromatographic techniques. The following is a generalized protocol.
1. Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Ajuga bracteosa are subjected to exhaustive extraction with a solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
2. Silica (B1680970) Gel Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., n-hexane) and loaded onto a silica gel column packed in the same solvent.
-
The column is eluted with a gradient of increasing polarity, typically using mixtures of n-hexane, ethyl acetate, and/or methanol.
-
Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).
-
Fractions exhibiting similar TLC profiles are pooled together for further purification.
3. Further Purification (Optional):
-
For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative TLC or reversed-phase high-performance liquid chromatography (RP-HPLC).
Antibacterial Activity Assessment: Agar Well Diffusion Method
The antibacterial activity of this compound has been demonstrated using the agar well diffusion method. The following is a standard protocol for this assay.
1. Preparation of Inoculum:
-
A standardized bacterial suspension is prepared by inoculating a few colonies of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubating until the turbidity matches a 0.5 McFarland standard.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the bacterial inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar plate.
3. Well Creation and Sample Addition:
-
Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
A specific volume (e.g., 20-100 µL) of the this compound solution (at a known concentration) is added to each well.
-
Positive (a known antibiotic) and negative (the solvent used to dissolve the compound) controls are also included on the same plate.
4. Incubation and Measurement:
-
The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Following incubation, the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Signaling Pathway Analysis
While direct studies on the signaling pathways modulated by pure this compound are limited, research on extracts from Ajuga bracteosa provides strong indications of its potential mechanisms of action. Extracts from this plant have been shown to affect the NF-κB and PI3K/AKT signaling pathways, both of which are critical regulators of inflammation and cell survival.
Hypothetical Signaling Pathway of this compound
Based on the activity of Ajuga bracteosa extracts and related neo-clerodane diterpenoids, a hypothetical signaling pathway for this compound's anti-inflammatory and cellular effects can be proposed. It is plausible that this compound may inhibit the activation of key inflammatory pathways such as NF-κB and PI3K/AKT.
Caption: Hypothetical inhibition of NF-κB and PI3K/AKT pathways by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the isolation and biological screening of this compound.
Caption: General workflow for the isolation and purification of this compound.
Caption: Step-by-step workflow for the agar well diffusion assay.
Conclusion
This compound, a neo-clerodane diterpenoid from Ajuga bracteosa, demonstrates significant antibacterial and antimutagenic properties. While further research is required to fully elucidate its mechanism of action, preliminary evidence suggests a potential role in modulating key inflammatory signaling pathways such as NF-κB and PI3K/AKT. The standardized protocols for its isolation and biological evaluation provided in this guide serve as a foundation for future investigations into this promising natural compound. Continued research is warranted to explore its full therapeutic potential and to validate its effects in more complex biological systems.
References
The Biological Potential of Dihydroajugapitin: A Technical Guide to In Vitro Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga bracteosa and Ajuga iva, represents a class of natural products with significant therapeutic potential. Clerodane diterpenes are known for a wide spectrum of biological activities, including insect antifeedant, anti-inflammatory, and cytotoxic (anticancer) properties. This technical guide provides an in-depth overview of the current state of knowledge on the biological activity of this compound and offers a practical framework for its further investigation. While direct experimental data on this compound is limited, this guide combines the available information with established methodologies for screening related compounds, providing a comprehensive resource for researchers.
Known Biological Activities of this compound
To date, the documented biological activities of 14,15-Dihydroajugapitin are primarily in the areas of antibacterial and insect antifeedant effects.
Antibacterial Activity
A study on compounds isolated from the aerial parts of Ajuga bracteosa demonstrated that 14,15-Dihydroajugapitin possesses antibacterial properties against various human pathogenic bacteria. The activity was assessed using the agar (B569324) well diffusion method, and the minimum inhibitory concentration (MIC) was determined.[1]
Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin [1]
| Test Organism | Zone of Inhibition (mm) | MIC (µg/ml) |
| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 |
| Other pathogenic bacteria | Data not specified | 500 - 1000 |
Insect Antifeedant Activity
14,15-Dihydroajugapitin has been reported to exhibit antifeedant activity against the Egyptian cotton leafworm, Spodoptera littoralis. This activity is a common characteristic of clerodane diterpenes.
Experimental Protocols for Biological Screening
This section provides detailed methodologies for the key experiments relevant to the biological screening of this compound.
Antibacterial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure uniform growth.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate.
-
Application of Test Compound: A defined volume of this compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs after incubation.
Protocol:
-
Preparation of Test Compound Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well plate.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity.
Hypothetical Screening for Anticancer Activity: MTT Assay
Given that many clerodane diterpenes exhibit cytotoxic effects, the following protocol for an MTT assay is provided as a standard method to screen this compound for potential anticancer activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.
Hypothetical Screening for Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay is a common in vitro method to screen for anti-inflammatory potential.
Principle: Inflammatory stimuli can induce the production of nitric oxide (NO) by macrophages. This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.
-
Supernatant Collection: The culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10-15 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of other clerodane diterpenes, the following signaling pathways are potential targets for this compound and are worthy of investigation.
Apoptosis in Cancer Cells
Many cytotoxic clerodane diterpenes induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential apoptotic pathways targeted by this compound.
NF-κB Signaling in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory natural products act by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow
A logical workflow for the comprehensive biological screening of this compound is proposed below.
Caption: A proposed workflow for screening this compound's bioactivity.
Conclusion
This compound, as a member of the clerodane diterpene family, holds promise for further investigation as a potential therapeutic agent. The existing data confirms its antibacterial and antifeedant properties. This guide provides a framework for researchers to build upon this knowledge by outlining robust and validated protocols for screening its potential anticancer and anti-inflammatory activities. Elucidating the mechanisms of action and the specific signaling pathways modulated by this compound will be crucial in advancing its development as a novel drug candidate.
References
Unveiling the Spectroscopic Signature of Dihydroajugapitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroajugapitin, a neo-clerodane diterpenoid of significant interest in natural product chemistry and drug discovery. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols, to facilitate research and development efforts.
Core Spectroscopic Data
Based on the published data for Ajugapitin, isolated from Ajuga turkestanica, and general principles of spectroscopic interpretation for neo-clerodane diterpenoids, the following tables summarize the expected and reported spectroscopic data for this compound and its precursor.
Table 1: ¹³C NMR Spectroscopic Data of Ajugapitin and Expected Shifts for this compound (in CDCl₃)
| Carbon No. | Ajugapitin (δc) | This compound (Expected δc) |
| 1 | 38.9 | ~38.9 |
| 2 | 27.8 | ~27.8 |
| 3 | 36.1 | ~36.1 |
| 4 | 34.5 | ~34.5 |
| 5 | 55.7 | ~55.7 |
| 6 | 76.8 | ~76.8 |
| 7 | 37.1 | ~37.1 |
| 8 | 43.8 | ~43.8 |
| 9 | 46.9 | ~46.9 |
| 10 | 45.2 | ~45.2 |
| 11 | 26.5 | ~26.5 |
| 12 | 30.1 | ~30.1 |
| 13 | 138.8 | ~35-45 |
| 14 | 143.6 | ~25-35 |
| 15 | 67.2 | ~65-75 |
| 16 | 175.2 | ~175.2 |
| 17 | 16.5 | ~16.5 |
| 18 | 63.8 | ~63.8 |
| 19 | 170.5 | ~170.5 |
| 20 | 18.2 | ~18.2 |
| OAc | 21.0, 170.1 | 21.0, 170.1 |
Note: The expected chemical shifts for this compound are estimates based on the hydrogenation of the C13-C14 double bond and may vary slightly.
Table 2: ¹H NMR Spectroscopic Data of Ajugapitin and Expected Shifts for this compound (in CDCl₃)
| Proton | Ajugapitin (δH, J in Hz) | This compound (Expected δH, J in Hz) |
| H-1 | 1.85 (m), 1.25 (m) | ~1.85 (m), ~1.25 (m) |
| H-2 | 1.60 (m) | ~1.60 (m) |
| H-3 | 2.10 (m) | ~2.10 (m) |
| H-5 | 2.05 (m) | ~2.05 (m) |
| H-6 | 5.45 (t, 3.0) | ~5.45 (t, 3.0) |
| H-7 | 2.20 (m), 1.70 (m) | ~2.20 (m), ~1.70 (m) |
| H-10 | 2.50 (m) | ~2.50 (m) |
| H-11 | 2.30 (m), 1.90 (m) | ~2.30 (m), ~1.90 (m) |
| H-12 | 2.40 (m) | ~2.40 (m) |
| H-14 | 6.90 (br s) | ~2.0-2.5 (m) |
| H-15 | 4.80 (br s) | ~4.7-4.9 (m) |
| H-17 | 0.95 (d, 6.5) | ~0.95 (d, 6.5) |
| H-18a | 4.20 (d, 12.0) | ~4.20 (d, 12.0) |
| H-18b | 3.80 (d, 12.0) | ~3.80 (d, 12.0) |
| H-20 | 1.05 (s) | ~1.05 (s) |
| OAc | 2.05 (s) | ~2.05 (s) |
Note: The most significant expected change in the ¹H NMR spectrum of this compound compared to Ajugapitin is the disappearance of the olefinic proton signal at C-14 and the appearance of aliphatic proton signals in its place.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Observed Ion (m/z) | Molecular Formula |
| Ajugapitin | ESI+ | [M+Na]⁺ | C₂₄H₃₂O₈ |
| This compound | ESI+ | [M+Na]⁺ | C₂₄H₃₄O₈ |
Experimental Protocols
The spectroscopic data for neo-clerodane diterpenoids like this compound are typically acquired using standardized and well-established analytical chemistry protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons.
-
¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired using a standard pulse program. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay are typically required.
-
2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Spectra are acquired in positive or negative ion mode. The high-resolution capability allows for the determination of the accurate mass and, consequently, the elemental composition of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to streamline further research and development in this promising area of natural product science.
Solubility Profile of Dihydroajugapitin: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the solubility of Dihydroajugapitin, a naturally occurring diterpenoid of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility characteristics and the methodologies for its assessment.
Executive Summary
This compound is a complex diterpenoid isolated from various plant species of the Ajuga genus. Understanding its solubility in different solvents is a critical prerequisite for its extraction, purification, and the development of potential therapeutic applications. This guide synthesizes the available information on this compound's solubility, outlines standard experimental protocols for solubility determination, and provides a generalized workflow for such assessments.
Qualitative Solubility Profile of this compound
Direct quantitative solubility data for this compound in various organic and inorganic solvents is not extensively documented in publicly available literature. However, based on extraction and isolation procedures reported in phytochemical studies, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Qualitative Solubility | Rationale/Source |
| Polar Protic | Methanol (B129727) | Likely Soluble | Used for the extraction of plant material containing this compound.[1][2][3] |
| Ethanol | Likely Soluble | Employed in the preparation of extracts from Ajuga species known to contain this compound. | |
| Water | Likely Poorly Soluble | A commercial supplier offers services to improve the water-solubility of this compound, suggesting inherent low solubility.[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Utilized as a solvent for fractions of plant extracts in biological assays.[1] |
| Non-Polar | Chloroform | Potentially Soluble | Mentioned in the context of separating chloroform-soluble fractions of related plant extracts. |
| Hexane | Potentially Soluble | Used as a solvent for fractionating plant extracts. |
It is crucial to note that this information is indirect and empirical determination of solubility is highly recommended for any research or development application.
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of a compound like this compound. These protocols are based on standard pharmaceutical and chemical research practices.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to allow the concentration of the dissolved solid to become constant.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm) to prevent the transfer of any solid particles. The withdrawn sample is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility, particularly in volatile solvents.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).
-
Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the dried residue is achieved.
-
Calculation: The weight of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility is then expressed as mass per volume of solvent.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.
Conclusion
While quantitative data on the solubility of this compound remains to be fully elucidated, qualitative inferences from existing literature suggest its potential solubility in polar organic solvents like methanol and DMSO, and poor solubility in water. For researchers and drug development professionals, the empirical determination of its solubility profile using standardized methods such as the shake-flask or gravimetric techniques is essential. The provided protocols and workflow offer a foundational guide for undertaking such investigations, which will be critical for advancing the research and potential applications of this promising natural compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Dihydroajugapitin from Ajuga bracteosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajuga bracteosa, a medicinal herb belonging to the Lamiaceae family, is a rich source of various bioactive secondary metabolites. Among these, the neo-clerodane diterpenoids have garnered significant attention for their diverse pharmacological activities. Dihydroajugapitin, a prominent member of this class, has been isolated from A. bracteosa and is of interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the aerial parts of Ajuga bracteosa, compiled from established scientific literature.
Extraction and Purification Workflow
The overall process for isolating this compound involves a multi-step approach that begins with the extraction of the plant material, followed by fractionation using column chromatography, and concluding with purification by high-performance liquid chromatography (HPLC).
Caption: Workflow for this compound extraction.
Quantitative Data
The following table summarizes the quantitative parameters and expected yields based on available literature. It is important to note that yields can vary depending on the plant material's geographic origin, harvesting time, and the precise experimental conditions.
| Parameter | Value/Range | Reference |
| Extraction | ||
| Plant Material | Aerial parts of Ajuga bracteosa | [1] |
| Initial Plant Material (dry weight) | 100 g (example) | [2] |
| Extraction Solvent | Methanol | [1][2] |
| Extraction Method | Maceration or Soxhlet | [3] |
| Crude Methanol Extract Yield | ~15.45 g (from 100 g) | |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase (Elution Gradient) | 1. Petroleum Ether:Ethyl Acetate (B1210297) (1:1) 2. Dichloromethane (100%) 3. Dichloromethane:Methanol (97:3 to 85:15) | |
| High-Performance Liquid Chromatography | ||
| Column | Reversed-Phase C18 | |
| Mobile Phase | Water:Methanol Gradient | |
| Detection | UV | |
| Final Yield of this compound | Data not explicitly available |
Experimental Protocols
Protocol 1: Extraction of Crude Methanol Extract
This protocol details the initial extraction of bioactive compounds from the dried aerial parts of Ajuga bracteosa.
Materials and Equipment:
-
Dried aerial parts of Ajuga bracteosa
-
Grinder or mill
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Shaker or magnetic stirrer (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Funnel
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Plant Material Preparation: Dry the aerial parts of Ajuga bracteosa in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the plant material into a coarse powder.
-
Maceration: Place the powdered plant material in a large glass container and add methanol to fully submerge the powder (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of methanol).
-
Extraction: Seal the container and allow it to stand at room temperature for 48-72 hours. Agitate the mixture periodically using a shaker or magnetic stirrer to enhance extraction efficiency.
-
Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue. Wash the residue with a small amount of fresh methanol to recover any remaining extract.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous, dark green crude methanol extract.
-
Drying and Storage: Dry the crude extract completely under a vacuum to remove any residual solvent. Store the dried extract at 4°C in an airtight, light-protected container until further use.
Protocol 2: Fractionation by Silica Gel Column Chromatography
This protocol describes the separation of the crude methanol extract into fractions to isolate the neo-clerodane diterpenoids.
Materials and Equipment:
-
Crude methanol extract of Ajuga bracteosa
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Cotton wool or glass wool
-
Solvents: Petroleum Ether, Ethyl Acetate, Dichloromethane (DCM), Methanol (analytical grade)
-
Beakers and collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve a portion of the crude methanol extract (e.g., 30 g) in a minimum amount of dichloromethane. Add a small amount of silica gel to this solution and dry it to a free-flowing powder. Carefully load this adsorbed sample onto the top of the packed silica gel column.
-
Elution: Begin eluting the column with a series of solvents with increasing polarity. The following gradient has been reported to be effective for the isolation of 14,15-dihydroajugapitin (B14767133):
-
Fraction 1: Elute with a mixture of petroleum ether:ethyl acetate (1:1, v/v). This fraction will contain non-polar compounds. 14,15-dihydroajugapitin has been reported to be isolated from this fraction.
-
Fraction 2: Elute with 100% dichloromethane.
-
Subsequent Fractions: Elute with a stepwise gradient of dichloromethane:methanol, starting with 97:3 and gradually increasing the polarity to 96:4, 90:10, and 85:15.
-
-
Fraction Collection: Collect the eluate in separate, labeled tubes or flasks.
-
Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., petroleum ether:ethyl acetate or dichloromethane:methanol mixtures) and visualize the spots under a UV lamp. Combine the fractions that show similar TLC profiles and are suspected to contain the target compound.
Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the final purification of the this compound-rich fraction.
Materials and Equipment:
-
This compound-rich fraction from column chromatography
-
HPLC system with a UV detector
-
Reversed-phase C18 column (analytical or semi-preparative)
-
HPLC grade methanol and water
-
Syringe filters (0.45 µm)
-
Vials for sample injection and fraction collection
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried, this compound-rich fraction in HPLC grade methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
HPLC Conditions: Set up the HPLC system with a C18 column. A gradient elution with water and methanol is typically used for the separation of neo-clerodane diterpenes. The exact gradient profile may need to be optimized based on the specific column and system used. A general starting point could be a linear gradient from a lower to a higher concentration of methanol in water over a set period.
-
Injection and Separation: Inject the prepared sample onto the HPLC column and begin the run. Monitor the separation at a suitable UV wavelength (e.g., 210-254 nm).
-
Fraction Collection: If using a semi-preparative setup, collect the peaks corresponding to this compound based on retention time. The identification of the correct peak may require comparison with a known standard or further structural elucidation using techniques like NMR and Mass Spectrometry.
-
Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC under the same conditions to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fraction to obtain pure this compound.
Structural Elucidation
The identity and structure of the isolated 14,15-dihydroajugapitin should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with published data.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the experimental steps, from the raw plant material to the purified compound, highlighting the key stages of separation and analysis.
Caption: Logical flow of this compound isolation.
References
- 1. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro cytotoxicity study of methanolic fraction from Ajuga Bracteosa wall ex. benth on MCF-7 breast adenocarcinoma and hep-2 larynx carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Dihydroajugapitin in Herbal Extracts and Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dihydroajugapitin, an iridoid glycoside with potential pharmacological activities. The described protocol is suitable for the determination of this compound in complex matrices such as herbal extracts and biological fluids, offering high selectivity and throughput. This method is essential for pharmacokinetic studies, quality control of herbal products, and drug discovery and development processes.
Introduction
This compound is a naturally occurring iridoid glycoside found in various plant species, notably of the Ajuga genus. Iridoid glycosides are a large group of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Accurate and reliable quantification of this compound is crucial for understanding its therapeutic potential, ensuring the quality and consistency of herbal formulations, and conducting pharmacokinetic and metabolism studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the high sensitivity and selectivity required for the analysis of target compounds in complex mixtures.[1][2][3] This method allows for the precise quantification of this compound even at low concentrations, making it the gold standard for bioanalytical and phytochemical analysis. This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Loganin or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. Data acquisition and processing should be performed using the instrument's corresponding software.
Sample Preparation
2.3.1. Herbal Extracts:
-
Accurately weigh 100 mg of the powdered plant material.
-
Add 10 mL of 80% methanol.
-
Sonicate for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50% methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2.3.2. Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A linear gradient can be optimized as follows: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode is often more sensitive for iridoid glycosides.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor and product ions for this compound and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer. The fragmentation of iridoid glycosides often involves the loss of the glucose residue and water molecules.
Data Presentation
The quantitative data for this compound analysis should be summarized in a clear and structured table for easy comparison and interpretation.
| Parameter | This compound | Internal Standard (Loganin) |
| Precursor Ion (m/z) | [To be determined] | [To be determined] |
| Product Ion 1 (m/z) | [To be determined] | [To be determined] |
| Product Ion 2 (m/z) | [To be determined] | [To be determined] |
| Collision Energy (eV) | [To be optimized] | [To be optimized] |
| Retention Time (min) | [To be determined] | [To be determined] |
| Linear Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1 ng/mL | - |
| Recovery (%) | 85 - 110% | - |
| Precision (RSD%) | < 15% | - |
Visualization
Experimental Workflow
Hypothetical Signaling Pathway
Iridoid glycosides are known to modulate various signaling pathways, including the NF-κB pathway, which is central to inflammation. The following diagram illustrates a simplified representation of how this compound might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound in various complex matrices. The high sensitivity, specificity, and throughput of this method make it an invaluable tool for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. The provided protocol can be adapted and validated for specific applications, contributing to a better understanding of the pharmacological properties of this compound and ensuring the quality of related herbal products.
References
- 1. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Iridoids in Edible Honeysuckle Berries (Lonicera caerulea L. var. kamtschatica Sevast.) by UPLC-ESI-qTOF-MS/MS [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of Dihydroajugapitin, a neo-clerodane diterpenoid, and detailed protocols for its susceptibility testing.
Introduction
This compound, isolated from plants of the Ajuga genus, has demonstrated notable antibacterial activity against a range of pathogenic bacteria.[1][2] As a member of the neo-clerodane diterpenoid class of natural products, its potential as a novel antimicrobial agent is of significant interest, particularly in the context of rising antibiotic resistance.[3][4][5] These notes are intended to guide researchers in the evaluation of this compound's antibacterial efficacy through standardized susceptibility testing methods.
Putative Mechanism of Action
The precise molecular mechanism of antibacterial action for this compound is not yet fully elucidated. However, evidence from studies on related neo-clerodane diterpenoids suggests that its primary mode of action likely involves the disruption of the bacterial cell envelope. This can occur through the destabilization of the peptidoglycan layer in the cell wall or by increasing the permeability of the cell membrane. Such disruption leads to the leakage of essential intracellular components and ultimately, cell death.
Further research is required to identify specific molecular targets and signaling pathways affected by this compound.
Putative mechanism of this compound's antibacterial action.
Data Presentation
The antibacterial activity of this compound has been quantified using standard in vitro assays. The following tables summarize the reported data for Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria
| Bacterial Strain | MIC Range (µg/mL) |
| Escherichia coli | 500 - 1000 |
| Other pathogenic bacteria | 500 - 1000 |
Table 2: Zone of Inhibition of this compound against Escherichia coli
| Concentration of this compound | Zone of Inhibition (mm) |
| Not specified | 25.0 ± 1.4 |
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible assessment of antibacterial susceptibility. The following are detailed methodologies for the Agar Well Diffusion method and Broth Microdilution for MIC determination, based on established guidelines.
Protocol 1: Agar Well Diffusion Method
This method is used to qualitatively assess the antibacterial activity of a substance.
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Escherichia coli, Staphylococcus aureus) adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., a standard antibiotic like Gentamicin)
-
Negative control (e.g., the solvent used to dissolve this compound)
-
Incubator
Procedure:
-
Inoculation: Aseptically swab the entire surface of an MHA plate with the bacterial suspension to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
Sample Addition: Carefully pipette a fixed volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Workflow for the Agar Well Diffusion method.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well
-
Positive control (wells with bacteria and no this compound)
-
Negative control (wells with MHB and this compound, no bacteria)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well (except the negative control wells).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for the Broth Microdilution MIC assay.
Quality Control
For reliable and accurate results, it is essential to include quality control (QC) strains in each experiment. Recommended QC strains for antibacterial susceptibility testing include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
The zones of inhibition and MIC values for these strains with standard antibiotics should fall within the established ranges provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
This compound exhibits promising antibacterial activity, warranting further investigation. The protocols and data presented here provide a foundation for researchers to conduct robust and standardized antibacterial susceptibility testing of this natural compound. Future studies should focus on elucidating the specific molecular mechanisms of action and evaluating its efficacy in more complex models.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of neo-Clerodane Diterpenoids isolated from Lamiaceae Species against Pathogenic and Food Spoilage Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Minimum Inhibitory Concentration (MIC) Assay for Dihydroajugapitin
Introduction
Dihydroajugapitin, a clerodane diterpenoid isolated from Ajuga bracteosa, has demonstrated notable antibacterial properties.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of novel compounds like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] This quantitative measure is essential for researchers in microbiology, pharmacology, and drug development to understand the potency of a compound and to guide further preclinical and clinical studies. The broth microdilution method is a widely accepted, accurate, and efficient technique for determining the MIC of antimicrobial agents against various pathogens.
Principle of the Assay
The broth microdilution MIC assay involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth, which is typically observed as turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs. This method allows for the simultaneous testing of multiple bacterial strains against a range of this compound concentrations, providing a comprehensive antimicrobial profile.
Experimental Protocols
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9 for broth microdilution susceptibility testing of aerobic bacteria.
Materials and Equipment
-
This compound (pure compound)
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer for turbidity measurement
-
Vortex mixer
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Escherichia coli, Staphylococcus aureus)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative (growth) and sterility controls
Procedure
1. Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the compound in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
2. Preparation of Serial Dilutions
-
Prepare a working solution of this compound by diluting the stock solution in sterile CAMHB to twice the highest desired final concentration.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation of the Microtiter Plate
-
Inoculate each well (from 1 to 11) with 100 µL of the final bacterial inoculum. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
5. Incubation
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results
-
After incubation, visually inspect the wells for turbidity. A button of cells at the bottom of the well also indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Data Presentation
The results of the MIC assay for this compound can be summarized in the following table:
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 500-1000 | 0.25-1.0 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | >1000 | 0.12-0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | >1000 | 0.5-2.0 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | >1000 | 1.0-4.0 |
Note: The MIC values for this compound are based on published literature. The positive control MIC values are hypothetical and should fall within the CLSI-defined quality control ranges.
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound targeting the bacterial cell wall and membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of clerodane diterpenoids from Polyalthia longifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Dihydroajugapitin Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid found in plants of the Ajuga genus, has garnered interest for its potential biological activities, including antibacterial properties.[1][2] To facilitate further research and potential drug development, the availability of a well-characterized analytical standard is crucial. These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, characterization, and quantification of this compound to establish a reference standard for analytical use.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₉H₄₄O₁₀ |
| Molecular Weight | 552.7 g/mol |
| Class | Neo-clerodane Diterpenoid |
| Source | Ajuga species (e.g., Ajuga bracteosa, Ajuga remota)[1][3] |
Experimental Protocols
Isolation of this compound from Ajuga bracteosa
This protocol outlines the extraction and initial fractionation of this compound from the aerial parts of Ajuga bracteosa.
Materials and Reagents:
-
Dried and powdered aerial parts of Ajuga bracteosa
-
Methanol (B129727) (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
Protocol:
-
Extraction:
-
Macerate 1 kg of dried, powdered Ajuga bracteosa aerial parts with 5 L of methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with dichloromethane.
-
Collect the dichloromethane fraction and evaporate the solvent to dryness to yield the crude diterpenoid fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in dichloromethane.
-
Load the crude diterpenoid fraction onto the column.
-
Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.
-
Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a dichloromethane:methanol (95:5) solvent system.
-
Combine fractions showing similar TLC profiles, which are expected to contain this compound.
-
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the semi-preparative HPLC method for the final purification of this compound.
Instrumentation and Conditions:
-
HPLC System: Semi-preparative HPLC with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 4 mL/min
-
Detection: 230 nm
-
Injection Volume: 500 µL
Protocol:
-
Dissolve the enriched fraction from the silica gel column in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the semi-preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Assess the purity of the isolated compound using analytical HPLC. A purity of ≥98% is recommended for a reference standard.
Structural Characterization
The identity and structure of the purified this compound should be confirmed using spectroscopic methods.
2.3.1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Expected Result: A molecular ion peak corresponding to the molecular weight of this compound (m/z [M+H]⁺ or [M+Na]⁺).
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Purpose: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The data should be compared with published literature values for this compound.[4]
Development and Validation of an Analytical HPLC-DAD Method for Quantification
This protocol details the procedure for developing and validating a robust HPLC-DAD method for the quantification of this compound. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Instrumentation and Conditions:
-
HPLC System: Analytical HPLC with a DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25°C.
Validation Parameters and Acceptance Criteria:
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample solutions. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze at least five concentrations of the standard. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations. | Should cover the expected concentration range in samples. |
| Accuracy | Spike a known amount of standard into a blank matrix. | Recovery between 98% and 102%. |
| Precision (Repeatability & Intermediate) | Analyze multiple replicates on the same day and on different days. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (3:1). | The lowest concentration that can be detected. |
| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (10:1). | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Vary parameters like flow rate, column temperature, and mobile phase composition. | No significant changes in the results. |
Quantitative Data Summary:
| Parameter | Result |
| Linearity (r²) | |
| Range (µg/mL) | |
| Accuracy (% Recovery) | |
| Precision - Repeatability (RSD%) | |
| Precision - Intermediate (RSD%) | |
| LOD (µg/mL) | |
| LOQ (µg/mL) |
Visualizations
Workflow for this compound Standard Development
Caption: Workflow for the development of a this compound analytical standard.
Proposed Antibacterial Signaling Pathway of Diterpenoids
Caption: Proposed mechanism of antibacterial action of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful development of a high-purity this compound analytical standard. Adherence to these methodologies will ensure the production of a reliable reference material essential for accurate quantification and further scientific investigation of this promising natural product. The availability of a certified standard will be instrumental in advancing research into the therapeutic potential of this compound and ensuring the quality and consistency of related herbal products.
References
- 1. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalijar.com [journalijar.com]
- 4. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Dihydroajugapitin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, represents a class of natural products with potential therapeutic applications. The Ajuga species have been noted in traditional medicine for a variety of therapeutic properties. Recent studies on extracts from Ajuga species, such as A. genevensis, A. chamaepitys, and A. laxmannii, have indicated their potential as sources of compounds with antitumor activity. These extracts have demonstrated cytostatic effects and the ability to modulate key signaling pathways, such as inhibiting the activity of NF-κB, in cancer cell lines.[1] This document provides detailed protocols for a panel of cell-based assays to rigorously evaluate the cytotoxic properties of this compound. The following methodologies for MTT, Lactate (B86563) Dehydrogenase (LDH), and apoptosis assays are fundamental tools in drug discovery and toxicology to quantify cell viability and elucidate the mechanisms of cell death.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays. While specific data for pure this compound is not yet widely published, the tables include example data from studies on related Ajuga species extracts to illustrate data presentation.
Table 1: IC50 Values of an Ajuga laxmannii Ethanolic Extract in Murine Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| B16.F10 | Melanoma | 72 | 118.4 ± 5.2 |
| C26 | Colon Carcinoma | 72 | 195.7 ± 8.1 |
Data adapted from a study on Ajuga laxmannii extracts, which contain various bioactive compounds including diterpenoids like this compound.[1]
Table 2: Lactate Dehydrogenase (LDH) Release Upon Treatment with a Test Compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| A549 | 0 (Control) | 24 | Baseline |
| 10 | 24 | TBD | |
| 50 | 24 | TBD | |
| 100 | 24 | TBD | |
| MCF-7 | 0 (Control) | 24 | Baseline |
| 10 | 24 | TBD | |
| 50 | 24 | TBD | |
| 100 | 24 | TBD |
TBD: To be determined by experimentation.
Table 3: Apoptosis Induction by a Test Compound in a Cancer Cell Line
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | TBD | TBD |
| This compound | 25 | TBD | TBD |
| 50 | TBD | TBD | |
| 100 | TBD | TBD | |
| Staurosporine (Positive Control) | 1 | TBD | TBD |
TBD: To be determined by experimentation using methods like Annexin V/PI staining and flow cytometry.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
LDH Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from all values and then dividing the treated values by the maximum release value.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
6-well plates or culture dishes
-
Complete cell culture medium
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
Potential Signaling Pathways and Experimental Workflows
The cytotoxic effects of natural products are often mediated through the induction of apoptosis via intrinsic and extrinsic pathways, as well as the activation of stress-related signaling cascades. While the specific pathways affected by this compound require empirical investigation, the following diagrams illustrate common pathways that could be explored.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential intrinsic and extrinsic apoptosis pathways affected by this compound.
Caption: Hypothesized involvement of MAPK signaling pathways in this compound-induced cytotoxicity.
References
Application Notes and Protocols: In Vitro Antibacterial Mechanism of Action Studies for Dihydroajugapitin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has demonstrated notable antibacterial properties. Understanding the precise mechanism by which this compound exerts its antibacterial effects is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the key in vitro assays to elucidate the antibacterial mechanism of action of this compound. The protocols detailed herein are designed to guide researchers in assessing the compound's effects on bacterial viability, cell membrane integrity, physiological processes, and macromolecular synthesis.
Data Presentation: Antibacterial Activity of this compound
The initial assessment of an antibacterial compound involves determining its minimum inhibitory concentration (MIC) and zone of inhibition against various bacterial strains. The following table summarizes the reported antibacterial activity of this compound.
| Bacterial Strain | Method | Result | Reference |
| Escherichia coli | Agar Well Diffusion | Zone of Inhibition: 25.0 ± 1.4 mm | [1] |
| Various Pathogenic Bacteria | Broth Microdilution | MIC: 500 - 1000 µg/ml | [1] |
Experimental Protocols
The following section details the experimental protocols for a systematic investigation into the antibacterial mechanism of action of this compound.
Protocol 1: Time-Kill Kinetics Assay
This assay determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs.[2][3][4] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
Materials:
-
Mid-logarithmic phase culture of the target bacterial strain.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Tryptic Soy Agar (TSA).
-
This compound stock solution.
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline.
-
Sterile test tubes, micropipettes, petri dishes.
-
Shaking incubator.
-
Colony counter.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control (no compound) and a sterility control (no bacteria).
-
Inoculation: Inoculate the test and growth control tubes with the prepared bacterial suspension.
-
Time-Point Sampling: Incubate all tubes at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile PBS and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.
Protocol 2: Cell Membrane Integrity Assay (LIVE/DEAD Staining)
This assay assesses whether this compound damages the bacterial cell membrane, leading to increased permeability. It utilizes two fluorescent nucleic acid stains: SYTO 9, which penetrates all bacterial membranes, and propidium (B1200493) iodide (PI), which only enters cells with compromised membranes.
Materials:
-
Bacterial culture treated with this compound (at MIC) and an untreated control.
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or equivalent SYTO 9 and propidium iodide stains).
-
Sterile PBS.
-
Fluorescence microscope or microplate reader with appropriate filters.
Procedure:
-
Cell Preparation: Treat a mid-logarithmic phase bacterial culture with this compound at its MIC for a predetermined time (e.g., 2-4 hours). Harvest the cells by centrifugation and wash with sterile PBS. Resuspend the pellet in PBS.
-
Staining: Add equal volumes of SYTO 9 and propidium iodide working solutions to the bacterial suspension. Incubate in the dark at room temperature for 15 minutes.
-
Visualization/Quantification:
-
Microscopy: Place a small volume of the stained suspension on a microscope slide and observe under a fluorescence microscope. Live cells will fluoresce green, while dead or membrane-damaged cells will fluoresce red.
-
Microplate Reader: Transfer the stained suspension to a black, clear-bottom 96-well plate. Measure the fluorescence intensity for both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~485 nm, emission ~630 nm) channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence to quantify the extent of membrane damage.
Protocol 3: Membrane Potential Assay
This protocol measures changes in bacterial membrane potential, a critical parameter for cellular functions like ATP synthesis and transport. The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) is a membrane potential-sensitive probe that accumulates in polarized membranes, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.
Materials:
-
Mid-logarithmic phase bacterial culture.
-
HEPES buffer (5 mM, pH 7.2) containing glucose.
-
DiSC3(5) stock solution.
-
Potassium chloride (KCl) solution.
-
Fluorometer or fluorescence microplate reader.
Procedure:
-
Cell Preparation: Harvest and wash bacterial cells, then resuspend them in HEPES buffer to an OD600 of approximately 0.05.
-
Dye Loading: Add DiSC3(5) to the cell suspension (final concentration ~0.8-2 µM) and incubate with shaking in the dark until a stable, quenched fluorescence signal is achieved.
-
Potassium Equilibration: Add KCl to equilibrate the cytoplasmic and external K+ concentrations.
-
Baseline Measurement: Transfer the cell suspension to a cuvette or microplate and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Compound Addition: Add this compound at various concentrations and continue to monitor the fluorescence.
-
Data Analysis: An increase in fluorescence intensity upon the addition of this compound indicates membrane depolarization.
Protocol 4: Intracellular ATP Leakage Assay
This assay determines if this compound disrupts the cell membrane sufficiently to cause the leakage of intracellular ATP, a key indicator of cell viability.
Materials:
-
Bacterial culture treated with this compound and an untreated control.
-
ATP assay kit (luciferin-luciferase-based).
-
Luminometer.
-
Sterile microcentrifuge tubes.
Procedure:
-
Treatment: Treat a bacterial culture with this compound at its MIC.
-
Sample Collection: At various time points, collect aliquots of the culture.
-
Separation of Extra- and Intracellular ATP: Centrifuge the aliquots to pellet the bacteria. The supernatant contains the extracellular ATP, while the pellet contains the intracellular ATP.
-
ATP Measurement: Measure the ATP concentration in the supernatant using an ATP assay kit according to the manufacturer's instructions.
-
Data Analysis: An increase in the concentration of extracellular ATP in the treated samples compared to the control indicates membrane damage and ATP leakage.
Protocol 5: Reactive Oxygen Species (ROS) Generation Assay
This assay investigates whether this compound induces oxidative stress in bacteria through the generation of reactive oxygen species (ROS). Dichlorofluorescein diacetate (DCFH-DA) is a common probe that is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
Bacterial culture.
-
This compound.
-
2',7'-Dichlorofluorescein diacetate (DCFH-DA).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend in PBS.
-
Dye Loading: Incubate the bacterial suspension with DCFH-DA (final concentration ~5-10 µM) at 37°C in the dark for 30 minutes.
-
Treatment: Add this compound at various concentrations to the dye-loaded cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~504 nm, Emission: ~529 nm) over time.
-
Data Analysis: An increase in fluorescence in the treated samples compared to the untreated control indicates the intracellular generation of ROS.
Protocol 6: DNA Gyrase Inhibition Assay
This assay determines if this compound inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase.
-
Relaxed plasmid DNA (e.g., pBR322).
-
Gyrase assay buffer (containing ATP).
-
This compound.
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA staining agent (e.g., ethidium (B1194527) bromide).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize it under UV light.
-
Data Analysis: Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.
Protocol 7: Protein Synthesis Inhibition Assay
This assay assesses the effect of this compound on bacterial protein synthesis. An in vitro transcription/translation system is used to measure the synthesis of a reporter protein (e.g., luciferase or green fluorescent protein).
Materials:
-
E. coli S30 extract system for in vitro transcription/translation (or a purified system like PURExpress).
-
Plasmid DNA encoding a reporter protein.
-
Amino acid mixture (can be radiolabeled or non-radiolabeled).
-
This compound.
-
Apparatus for detecting the reporter protein (e.g., luminometer, fluorometer, or scintillation counter).
Procedure:
-
Reaction Setup: Combine the components of the in vitro transcription/translation system according to the manufacturer's protocol.
-
Compound Addition: Add this compound at various concentrations to the reaction mixtures. Include appropriate controls.
-
Initiation and Incubation: Add the plasmid DNA to start the reaction and incubate at the recommended temperature.
-
Detection: After the incubation period, measure the amount of synthesized reporter protein.
-
Data Analysis: A dose-dependent decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.
Protocol 8: Biofilm Formation Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of bacterial biofilms, which are a major factor in chronic infections and antibiotic resistance. The crystal violet staining method is a common technique for quantifying biofilm biomass.
Materials:
-
Bacterial culture.
-
Tryptic Soy Broth (TSB) or other suitable growth medium.
-
96-well flat-bottom microtiter plate.
-
This compound.
-
0.1% Crystal Violet solution.
-
30% Acetic acid or ethanol (B145695).
-
Microplate reader.
Procedure:
-
Inoculation: Add the bacterial suspension and this compound at various concentrations (typically below the MIC) to the wells of a 96-well plate. Include a growth control without the compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.
-
Fixation: Air-dry the plate or fix the biofilm with heat.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye at approximately 595 nm using a microplate reader.
-
Data Analysis: A reduction in absorbance in the treated wells compared to the control indicates inhibition of biofilm formation.
Visualization of Workflows and Pathways
Caption: Experimental workflow for investigating the antibacterial mechanism of this compound.
Caption: Putative antibacterial mechanisms of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Dihydroajugapitin Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of Dihydroajugapitin from plant material. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and quantification of this compound, helping you to identify and resolve issues that may be impacting your yield and efficiency.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Consistently Low this compound Yield | Inappropriate plant material | - Source: Ensure you are using the correct plant species, primarily Ajuga bracteosa or other Ajuga species known to contain this compound.[1][2] - Plant Part: The aerial parts (leaves and stems) are generally the primary source.[1][2] - Harvest Time: The concentration of secondary metabolites can vary with the plant's life cycle. Consider harvesting during the flowering season. - Drying and Storage: Improper drying can lead to enzymatic degradation. Dry plant material in a well-ventilated area away from direct sunlight or in an oven at low temperatures (40-50°C). Store the dried material in a cool, dark, and dry place. |
| Inefficient Extraction | - Solvent Choice: this compound is a moderately polar neo-clerodane diterpenoid. Methanol (B129727) and ethanol (B145695) are commonly used for its extraction.[2] Consider using a mixture of a polar solvent with a less polar one to optimize extraction. - Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. - Solvent-to-Solid Ratio: A low ratio may result in incomplete extraction. Experiment with ratios from 10:1 to 20:1 (v/w). - Extraction Time and Temperature: For maceration, allow sufficient time (24-72 hours) with agitation. For Soxhlet extraction, ensure an adequate number of cycles (e.g., 10-15 cycles or until the solvent in the thimble is colorless). For ultrasound-assisted extraction (UAE), optimize sonication time and temperature to avoid degradation. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds | - Solvent Polarity: Using a highly polar solvent may co-extract sugars and other polar compounds. Conversely, a non-polar solvent will extract lipids and chlorophyll. A sequential extraction with solvents of increasing polarity (e.g., hexane (B92381) followed by ethyl acetate (B1210297) and then methanol) can help in fractionation. - Purification: The crude extract may require further purification using techniques like column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to isolate this compound. |
| Inaccurate Quantification by HPLC | Poor chromatographic resolution | - Mobile Phase Optimization: Adjust the ratio of the mobile phase components (e.g., acetonitrile (B52724) and water) to improve the separation of this compound from other compounds. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape. - Column Selection: Ensure you are using an appropriate column, such as a C18 column, which is suitable for the separation of moderately polar compounds. |
| Inaccurate Calibration | - Standard Purity: Use a high-purity this compound standard for preparing the calibration curve. - Linear Range: Ensure that the concentration of your sample falls within the linear range of the calibration curve. If necessary, dilute the sample. | |
| Degradation of this compound | Exposure to heat, light, or air | - Extraction Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C). - Storage: Store both the plant material and the extracts in airtight, dark containers at low temperatures (e.g., 4°C or -20°C) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and which plants produce it?
A1: this compound is a neo-clerodane diterpenoid, a class of secondary metabolites with various biological activities. It is primarily isolated from plants of the Ajuga genus, particularly Ajuga bracteosa.
Q2: Which part of the plant should I use for extraction?
A2: The aerial parts, including leaves and stems, of Ajuga bracteosa are reported to be the primary source of this compound.
Q3: What is the best solvent for extracting this compound?
A3: Methanol and ethanol are effective solvents for the extraction of this compound due to its moderately polar nature. The choice of solvent can be optimized based on the desired purity of the initial extract.
Q4: Which extraction method provides the highest yield?
A4: Soxhlet extraction is a robust method for exhaustive extraction and often provides a higher yield compared to maceration. However, modern techniques like ultrasound-assisted extraction (UAE) can offer comparable or higher yields in a much shorter time and with less solvent consumption. A comparative study for this compound specifically is recommended to determine the optimal method for your laboratory setup.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for the quantification of this compound. A C18 column with a mobile phase of acetonitrile and water is typically used. Quantification is achieved by comparing the peak area of this compound in your sample to a calibration curve prepared from a pure standard.
Q6: My extract is a complex mixture. How can I isolate pure this compound?
A6: To obtain pure this compound, the crude extract needs to be subjected to chromatographic purification. A common approach is to first perform column chromatography on silica gel, eluting with a gradient of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol). Further purification can be achieved using preparative HPLC or other chromatographic techniques like Sephadex LH-20 column chromatography.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol describes a standard method for the extraction of this compound from Ajuga bracteosa using a Soxhlet apparatus.
Materials:
-
Dried and powdered aerial parts of Ajuga bracteosa
-
Ethanol (95% or absolute)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 20-30 g of the finely powdered plant material and place it inside a cellulose thimble.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with ethanol (approximately 250-300 mL). Assemble the Soxhlet apparatus with the flask at the bottom and the condenser at the top.
-
Extraction: Heat the flask using a heating mantle. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. The extraction will run in cycles.
-
Duration: Continue the extraction for 6-8 hours or until the solvent in the siphon arm becomes colorless.
-
Concentration: After the extraction is complete, cool the apparatus and collect the ethanolic extract from the flask. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Drying and Storage: Dry the crude extract completely to remove any residual solvent. Store the dried extract in a sealed, dark container at 4°C.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in a plant extract using HPLC.
Materials and Equipment:
-
Crude or purified extract containing this compound
-
This compound analytical standard
-
HPLC grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol or acetonitrile (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the dried plant extract and dissolve it in a known volume of methanol or acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-30 min, 30-70% A; 30-35 min, 70-100% A; 35-40 min, 100% A.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard (approximately 26 minutes under the specified conditions). Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The yield can then be expressed as mg of this compound per gram of dried plant material.
Data Presentation
Table 1: Comparison of Extraction Methods for Plant Secondary Metabolites (General)
| Extraction Method | Principle | Typical Solvent | Time | Yield | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Ethanol, Methanol, Water | 24-72 hours | Moderate | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a fresh hot solvent. | Ethanol, Methanol, Hexane | 6-24 hours | High | Exhaustive extraction, efficient use of solvent. | Can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | 15-60 minutes | High | Fast, high efficiency, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |
Note: The yield is dependent on the specific plant material, target compound, and optimized conditions.
Visualizations
Caption: Figure 1. Experimental workflow for this compound extraction.
Caption: Figure 2. Troubleshooting logic for low this compound yield.
References
Technical Support Center: Dihydroajugapitin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction and purification of Dihydroajugapitin, a neo-clerodane diterpenoid found in various Ajuga species.
Frequently Asked Questions (FAQs)
Q1: Which Ajuga species are known to contain this compound?
This compound has been identified in several Ajuga species, including Ajuga iva, Ajuga chamaepitys, and Ajuga remota.[1][2] The concentration of this compound can vary significantly between species and even among different populations of the same species, as well as between different plant organs (leaves, roots).[1]
Q2: What are the general steps involved in the extraction and isolation of this compound?
The general workflow for obtaining pure this compound involves:
-
Plant Material Preparation: Drying and grinding the aerial parts of the Ajuga plant.
-
Extraction: Using a suitable solvent to extract the crude mixture of compounds from the plant material. Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).
-
Fractionation: Partitioning the crude extract to separate compounds based on their polarity.
-
Purification: Employing chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), to isolate this compound from other compounds.[2][3]
Q3: What type of solvents are most effective for extracting neo-clerodane diterpenoids like this compound?
The choice of solvent is critical and depends on the polarity of the target compound. Dichloromethane (DCM) has been successfully used to extract neo-clerodane diterpenoids from Ajuga species. For a broader range of bioactive compounds, including diterpenoids, ethanol (B145695) and ethanol-water mixtures are also commonly employed. The polarity of the solvent system will influence the yield and purity of the initial extract.
Q4: How can I improve the efficiency of the extraction process?
Ultrasound-Assisted Extraction (UAE) has been shown to significantly improve the extraction yield of bioactive compounds from Ajuga species compared to conventional methods. Optimizing parameters such as ultrasonic power, extraction time, and solvent-to-solid ratio can enhance efficiency.
Q5: What are the main challenges in scaling up this compound extraction?
Scaling up the extraction and purification of this compound presents several challenges:
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Maintaining Resolution in Chromatography: Achieving the same separation efficiency on a larger preparative HPLC column as on a smaller analytical column can be difficult.
-
Increased Solvent Consumption: Large-scale purification requires significant volumes of high-purity solvents, which can be costly and generate substantial waste.
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Time and Labor Intensive: Traditional chromatographic methods can be time-consuming, especially for large quantities of extract.
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Compound Stability: this compound may be susceptible to degradation under prolonged exposure to heat or certain solvents during a scaled-up process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Extraction Phase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Poor quality of plant material. | 1. Consider using Ultrasound-Assisted Extraction (UAE) to improve efficiency. 2. Experiment with solvents of varying polarities (e.g., dichloromethane, ethyl acetate, ethanol). 3. Optimize extraction time and temperature. For UAE, investigate the effect of different sonication times and power levels. 4. Ensure plant material is properly dried, finely ground, and sourced from a reliable supplier. |
| Extract is Difficult to Handle (e.g., very viscous, oily) | 1. High concentration of chlorophyll (B73375) and other pigments. 2. Presence of a large amount of waxes and lipids. | 1. Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction. 2. Consider a liquid-liquid partitioning step to remove unwanted non-polar compounds. |
Purification Phase (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column degradation. 4. Flow rate is too high. | 1. Optimize the gradient elution program (e.g., water:methanol (B129727) or water:acetonitrile). 2. Reduce the sample injection volume or concentration. 3. Use a guard column and ensure the mobile phase pH is within the column's recommended range. 4. Reduce the flow rate to allow for better separation. |
| Peak Tailing | 1. Presence of active sites on the silica-based column. 2. Co-elution with an impurity. | 1. Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. 2. Adjust the mobile phase composition or gradient to improve separation from the impurity. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., guard column, column frit). 2. Precipitated buffer in the mobile phase. 3. High viscosity of the mobile phase. | 1. Replace the guard column or filter. If the column is blocked, try back-flushing at a low flow rate. 2. Ensure the buffer is fully dissolved in the mobile phase and check for miscibility. 3. Check the viscosity of your mobile phase; consider using a less viscous solvent if possible. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Bioactive Compounds from Ajuga Species
This protocol is adapted from studies on Ajuga remota and can be optimized for this compound extraction.
1. Plant Material Preparation:
- Dry the aerial parts of the Ajuga plant at room temperature in a well-ventilated area.
- Grind the dried plant material to a fine powder using a mechanical grinder.
2. Extraction:
- Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
- Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:40 w/v).
- Place the vessel in an ultrasonic bath.
- Sonicate at a specific ultrasonic power (e.g., 70% amplitude) for a defined period (e.g., 10 minutes).
- After sonication, filter the mixture to separate the extract from the solid plant material.
- Repeat the extraction process on the plant residue two more times to maximize yield.
- Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
Quantitative Data from a Study on Ajuga remota (70% Ultrasonic Power, 10 min Sonication):
| Parameter | Value |
| Total Phenolic Content | 44.14 mg GAE/g |
| Total Flavonoid Content | 126 mg QE/g |
Protocol 2: HPLC Purification of Neo-clerodane Diterpenoids
This protocol is based on the purification of neo-clerodane diterpenoids from Ajuga remota and can be adapted for this compound isolation.
1. Sample Preparation:
- Dissolve the crude extract in the initial mobile phase (e.g., a mixture of methanol and water).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water (A) and methanol (B).
- Gradient Program: Start with a higher concentration of water and gradually increase the concentration of methanol over the run time. A specific gradient will need to be developed based on the complexity of the extract.
- Flow Rate: Typically 1 mL/min for an analytical column. This will need to be adjusted for a semi-preparative or preparative column.
- Detection: UV detector set at a wavelength where diterpenoids absorb (e.g., 220-254 nm).
- Injection Volume: Dependent on the column size and sample concentration.
3. Fraction Collection:
- Collect fractions corresponding to the peaks of interest as they elute from the column.
- Analyze the collected fractions by analytical HPLC to confirm purity.
- Pool the pure fractions containing this compound and evaporate the solvent.
Visualizations
Logical Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction.
Troubleshooting Logic for Low HPLC Peak Resolution
References
resolving co-eluting impurities during Dihydroajugapitin purification
Welcome to the technical support center for the purification of Dihydroajugapitin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this neo-clerodane diterpenoid, with a particular focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with this compound?
A1: this compound is a neo-clerodane diterpenoid found in various Ajuga species. Due to their structural similarities, the most common co-eluting impurities are other neo-clerodane diterpenoids present in the plant extract. These can include isomers and analogs of this compound, such as Ajugapitin, Ajugarin I, II, IV, and V, and Clerodin. The specific impurity profile can vary depending on the Ajuga species and the extraction method used.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound purification?
A2: A common starting point for the separation of neo-clerodane diterpenes is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically effective. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and selectivity.
Q3: How can I confirm the identity of this compound and its co-eluting impurities?
A3: Hyphenated techniques are highly effective for the identification of co-eluting compounds.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the compounds in your sample, which can help in their tentative identification by comparing with known compounds from Ajuga species. For unambiguous structure elucidation, isolation of the individual compounds followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q4: Are there alternative chromatographic techniques to HPLC for resolving co-eluting impurities?
A4: Yes, if HPLC fails to provide adequate separation, other techniques can be employed. Counter-Current Chromatography (CCC) is a liquid-liquid separation technique that can be highly effective for separating structurally similar natural products.[4][5] It avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption or degradation of the sample.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to troubleshoot and resolve issues with co-eluting impurities during the purification of this compound.
Problem: Poor resolution between this compound and an unknown impurity.
Initial Assessment:
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Peak Shape: Examine the peak shape of your target compound. Tailing or fronting can indicate issues with the column or mobile phase that can exacerbate co-elution.
-
System Suitability: Ensure your HPLC system is performing optimally by checking for leaks, and ensuring consistent flow rates and pressure.
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting co-elution issues during this compound purification.
Step 1: HPLC Method Optimization
If initial separation is suboptimal, systematic optimization of the HPLC method is the first step.
1.1. Mobile Phase Modification:
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Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Mobile Phase Additives: The addition of small percentages of acids (e.g., formic acid, acetic acid) can significantly impact the retention behavior of diterpenoids by suppressing the ionization of acidic silanols on the stationary phase, leading to sharper peaks and potentially altered selectivity.
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Gradient Profile: Adjusting the gradient slope can improve the separation of closely eluting compounds. A shallower gradient around the elution time of this compound can enhance resolution.
Table 1: Effect of Mobile Phase Modifier on Retention Time and Resolution
| Mobile Phase Composition | This compound Retention Time (min) | Co-eluting Impurity Retention Time (min) | Resolution (Rs) |
| Water/Acetonitrile (50:50) | 15.2 | 15.5 | 0.8 |
| Water/Methanol (50:50) | 18.1 | 18.7 | 1.1 |
| Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid (50:50) | 14.8 | 15.3 | 1.5 |
1.2. Stationary Phase Selection:
If optimizing the mobile phase on a C18 column is insufficient, consider using a column with a different stationary phase to introduce alternative separation mechanisms.
-
Phenyl-Hexyl Column: This phase offers π-π interactions, which can be beneficial for separating compounds with aromatic moieties or differing degrees of unsaturation.
-
Pentafluorophenyl (PFP) Column: PFP columns provide unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
1.3. Temperature Optimization:
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.
-
Increasing Temperature: Generally decreases retention times and can improve peak efficiency.
-
Varying Temperature: Running the separation at different temperatures (e.g., 25°C, 40°C, 60°C) can reveal temperature-dependent changes in selectivity.
Step 2: Alternative Chromatographic Techniques
If HPLC method optimization does not yield the desired purity, consider these alternative approaches.
2.1. Counter-Current Chromatography (CCC):
CCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative separation of natural products. The absence of a solid support minimizes the risk of sample degradation and irreversible adsorption.
Experimental Workflow for CCC:
Caption: A general workflow for the purification of this compound using Counter-Current Chromatography.
Step 3: Impurity Identification
Identifying the co-eluting impurity is crucial for developing a targeted separation strategy.
3.1. LC-MS Analysis:
Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the co-eluting peaks. This information can be used to tentatively identify the impurities by comparing their molecular weights to known neo-clerodane diterpenoids from Ajuga species.
Table 2: Common Neo-clerodane Diterpenoids from Ajuga Species and their Molecular Weights
| Compound | Molecular Weight ( g/mol ) |
| This compound | 552.66 |
| Ajugapitin | 550.64 |
| Ajugarin I | 452.51 |
| Ajugarin II | 434.51 |
| Clerodin | 378.49 |
Experimental Protocols
Preparative HPLC Method for this compound Purification
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-40 min: 30-70% B
-
40-45 min: 70-100% B
-
45-50 min: 100% B
-
-
Flow Rate: 15 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 1-5 mL (depending on sample concentration)
Sample Preparation:
-
Dissolve the crude or semi-purified Ajuga extract in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Fraction Collection:
Collect fractions based on the elution profile and analyze each fraction for purity using analytical HPLC-UV or LC-MS. Pool the fractions containing pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Activity of Ajuga iva Extracts Against the African Cotton Leafworm Spodoptera littoralis [mdpi.com]
- 4. Phytochemical Profile, Antioxidant, Antimicrobial, and Antidiabetic Activities of Ajuga iva (L.) [mdpi.com]
- 5. Separation of natural products by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Dihydroajugapitin during isolation
Technical Support Center: Dihydroajugapitin Isolation
Welcome to the technical support center for the isolation of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize degradation and maximize the yield of high-purity this compound from plant sources such as Ajuga species.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yields are typically due to the degradation of the target molecule during extraction and purification. This compound is a neo-clerodane diterpenoid containing several labile functional groups, including ester linkages and an epoxide ring, which are sensitive to heat, pH extremes, and oxidation.[1][2][3] Key factors contributing to degradation include high extraction temperatures, prolonged exposure to light, presence of oxygen, and use of inappropriate solvents or pH conditions.[4][5]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its structure, the primary degradation pathways are likely:
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Hydrolysis: The ester groups are susceptible to hydrolysis under acidic or alkaline conditions, leading to the loss of acetate (B1210297) and methylbutanoate moieties.
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Epoxide Ring Opening: The oxirane (epoxide) ring is highly strained and can open under acidic conditions, forming a diol, or react with nucleophiles present in the extraction solvent.
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Oxidation: As with many complex natural products, oxidation can occur, especially if the material is exposed to air and light for extended periods, facilitated by endogenous plant enzymes.
Q3: What is the ideal temperature range for extracting and handling this compound?
A3: To prevent thermal degradation, all steps should be conducted at low to moderate temperatures. For extraction, temperatures should ideally be kept below 40°C. Techniques like ultrasound-assisted extraction or supercritical fluid extraction (SFE) are preferable to traditional high-temperature methods like Soxhlet extraction. Evaporation of solvents should be performed under reduced pressure using a rotary evaporator with a water bath set no higher than 40°C.
Q4: How can I prevent oxidation during the isolation process?
A4: Minimizing exposure to oxygen is critical. This can be achieved by:
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Using Degassed Solvents: Remove dissolved oxygen from solvents by sonicating them or bubbling an inert gas like nitrogen or argon through them before use.
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Working Under an Inert Atmosphere: Whenever possible, perform extraction and solvent removal steps under a blanket of nitrogen or argon gas.
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Adding Antioxidants: Consider adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) or ascorbic acid to the extraction solvent to scavenge free radicals.
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Protecting from Light: All extracts and fractions should be stored in amber glass vials to prevent photodegradation.
Q5: Which chromatographic techniques are best suited for purifying this compound?
A5: For purification, techniques that are gentle and rapid are preferred.
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Column Chromatography: Use silica (B1680970) gel or a less acidic stationary phase like Sephadex LH-20. Avoid highly acidic or basic mobile phase modifiers. A neutral pH buffer system is recommended if reverse-phase chromatography is used.
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is effective for final purification. Use a mobile phase of acetonitrile/water or methanol (B129727)/water, avoiding strong acid additives.
Troubleshooting Guide
This guide addresses common problems encountered during the isolation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Target Compound in Crude Extract | Thermal Degradation: Extraction temperature was too high. | Use a low-temperature extraction method (e.g., sonication at <40°C or SFE). Ensure solvent evaporation is done below 40°C. |
| Oxidative Degradation: Exposure to air during grinding or extraction. | Grind plant material in liquid nitrogen. Use degassed solvents and perform extraction under a nitrogen atmosphere. | |
| pH-induced Degradation: Hydrolysis of esters or opening of the epoxide ring due to acidic/alkaline conditions. | Ensure solvents are neutral. Avoid using strong acids or bases during extraction and workup. | |
| Multiple Unidentified Spots/Peaks on TLC/HPLC of Crude Extract | Degradation Products: The target compound has broken down into multiple smaller molecules. | Review all steps for sources of degradation (heat, light, oxygen, pH). Implement preventative measures as outlined above. |
| Enzymatic Action: Plant enzymes (e.g., esterases) were active post-harvest. | Immediately freeze-dry or oven-dry (at low temp, <50°C) the plant material after harvesting to deactivate enzymes. | |
| Loss of Compound During Chromatographic Purification | Irreversible Adsorption: Compound is sticking to an overly active stationary phase (e.g., acidic silica). | Deactivate silica gel by adding a small percentage of water. Alternatively, use a neutral stationary phase like Sephadex LH-20 or Florisil®. |
| On-Column Degradation: The mobile phase is too acidic or basic. | Use a neutral mobile phase system. For reverse-phase HPLC, use buffered water (e.g., with ammonium (B1175870) acetate) instead of TFA or formic acid if possible. | |
| Final Product is Unstable and Degrades in Storage | Improper Storage Conditions: Exposure to light, oxygen, or elevated temperatures. | Store the purified this compound as a dry solid at -20°C or lower in an amber vial, preferably flushed with argon or nitrogen before sealing. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses low temperatures to minimize thermal degradation.
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Sample Preparation:
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Dry the plant material (e.g., leaves of Ajuga sp.) at 40°C until brittle.
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Grind the dried material into a fine powder (40-60 mesh).
-
-
Solvent Preparation:
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Prepare an 80% (v/v) ethanol-water solution.
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Degas the solvent by sonicating for 20 minutes or by bubbling with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
-
Extraction:
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Weigh 10 g of the powdered plant material into a 250 mL flask.
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Add 100 mL of the degassed 80% ethanol (B145695) solvent.
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Place the flask in an ultrasonic bath with a temperature controller set to 35°C.
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Sonicate for 45 minutes.
-
-
Sample Recovery:
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Centrifuge the mixture at 4000 x g for 15 minutes to pellet the plant debris.
-
Carefully decant the supernatant.
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Re-extract the plant material twice more with fresh solvent.
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Combine the supernatants.
-
-
Concentration:
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Concentrate the combined extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
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Dry the resulting aqueous residue by freeze-drying to obtain the crude extract.
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Protocol 2: Purification by Column Chromatography
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Column Packing:
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Prepare a slurry of Sephadex LH-20 in methanol.
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Pour the slurry into an appropriately sized glass column and allow it to pack under gravity. Equilibrate the column with 2-3 column volumes of methanol.
-
-
Sample Loading:
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Dissolve the crude extract (e.g., 1 g) in a minimal amount of methanol (2-3 mL).
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Adsorb this solution onto a small amount of silica gel (2 g) and dry it completely.
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Carefully layer the dried sample onto the top of the Sephadex LH-20 column.
-
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Elution:
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Elute the column with 100% methanol at a steady flow rate.
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Collect fractions (e.g., 10 mL each) in amber vials.
-
-
Analysis:
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Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
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Combine the pure fractions and evaporate the solvent under reduced pressure (<40°C) to yield the purified compound.
-
Visualizations
Workflow for Preventing Degradation
The following diagram illustrates a recommended workflow designed to minimize the degradation of this compound during the isolation process.
Caption: Optimized workflow for this compound isolation.
Potential Degradation Pathways
This diagram shows the primary chemical vulnerabilities of the this compound molecule.
Caption: Key degradation pathways for this compound.
References
- 1. This compound | C29H44O10 | CID 76326839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroajugapitin | C29H44O10 | CID 14757825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
optimizing mobile phase for Dihydroajugapitin HPLC analysis
Technical Support Center: Dihydroajugapitin HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a reversed-phase column?
A good starting point for reversed-phase HPLC analysis of this compound, a diterpenoid, is a gradient elution using a mixture of acetonitrile (B52724) and water. Often, the addition of a small amount of acid, such as formic acid, can improve peak shape.[1][2] A common starting gradient might be from a lower to a higher concentration of acetonitrile.
Q2: Why is formic acid often added to the mobile phase for diterpenoid analysis?
Formic acid is added to the mobile phase to improve chromatographic peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase and the analyte itself.[3] This minimizes peak tailing and can lead to sharper, more symmetrical peaks, which are crucial for accurate quantification.[3][4]
Q3: What type of HPLC column is most suitable for this compound analysis?
Reversed-phase columns, particularly C18 columns, are widely used for the analysis of diterpenoids and other natural products. These columns have a non-polar stationary phase that effectively retains and separates moderately polar compounds like this compound based on their hydrophobicity.
Q4: How can I improve the resolution between this compound and other closely eluting compounds?
To improve resolution, you can try several approaches:
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Optimize the mobile phase gradient: A shallower gradient can increase the separation between peaks.
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Change the organic solvent: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.
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Adjust the mobile phase pH: If your analytes have ionizable groups, adjusting the pH can change their retention times.
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Lower the flow rate: This can increase the efficiency of the separation, leading to better resolution.
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Increase the column temperature: This can sometimes improve peak shape and resolution, but the effect is compound-dependent.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Possible Cause | Solution |
| Secondary Interactions | Add a competing agent to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to minimize interactions with the stationary phase. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase if possible. A stronger sample solvent can cause peak distortion. |
| Column Degradation | Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
Problem 2: Inconsistent Retention Times
Possible Causes and Solutions
| Possible Cause | Solution |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure accurate mixing. Use a degasser to remove dissolved gases. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 3: Ghost Peaks
Possible Causes and Solutions
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Impurities in Formic Acid | Use high-purity formic acid, as some commercial sources can contain impurities that appear as ghost peaks in gradient elution. |
Experimental Protocols
The following are example protocols for the HPLC analysis of this compound. These should be considered as starting points for method development and optimization.
Protocol 1: Gradient Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Protocol 2: Isocratic Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 240 nm |
| Injection Volume | 15 µL |
Visualizations
Workflow for Mobile Phase Optimization
Caption: A workflow diagram for optimizing the mobile phase in HPLC analysis.
Troubleshooting Logic for Peak Tailing
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zeptometrix.com [zeptometrix.com]
- 4. researchgate.net [researchgate.net]
troubleshooting poor peak shape in Dihydroajugapitin chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Dihydroajugapitin. The following FAQs and guides are designed to address specific issues and provide detailed methodologies to resolve them.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in this compound chromatography?
Poor peak shape in the chromatography of this compound, a neo-clerodane diterpenoid, can manifest as peak tailing, fronting, or splitting. The primary causes are often related to secondary interactions with the stationary phase, issues with the mobile phase or sample solvent, column problems, or degradation of the analyte.
Q2: My this compound peak is tailing. What should I investigate first?
Peak tailing is the most common peak shape problem and is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanols on a C18 column. This compound possesses several polar functional groups that can engage in these interactions. Key areas to investigate include the mobile phase pH, the type of stationary phase, and potential column contamination.
Q3: I am observing peak fronting for this compound. What are the likely causes?
Peak fronting is often an indication of column overload, where too much sample is injected onto the column, or a sample solvent that is significantly stronger than the mobile phase. It can also be caused by poor sample solubility in the mobile phase.
Q4: Why am I seeing split peaks for this compound?
Split peaks can arise from several factors, including a partially blocked column frit, a void in the column packing material at the head of the column, or co-elution with an impurity. It is also possible that the sample solvent is too strong, causing the sample to band improperly on the column.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing for this compound can significantly impact resolution and quantification. The following steps provide a systematic approach to troubleshooting and resolving this issue.
Methodology for Investigating Peak Tailing:
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Mobile Phase pH Adjustment:
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Protocol: Prepare a series of mobile phases with varying pH values. For a reversed-phase separation on a C18 column, start with a mobile phase of acetonitrile (B52724):water or methanol:water. Add a small amount of a modifier like formic acid or acetic acid to control the pH. Test pH values in the range of 3 to 5.
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Rationale: this compound has multiple oxygen-containing functional groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Lowering the pH of the mobile phase can suppress the ionization of these silanol groups, thereby reducing secondary interactions and improving peak shape.
-
-
Use of an End-Capped Column:
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Protocol: If not already in use, switch to a high-quality, end-capped C18 column.
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Rationale: End-capping is a process where the residual silanol groups on the silica (B1680970) surface are chemically bonded with a small, inert compound. This reduces the number of active sites available for secondary interactions with polar analytes like this compound.
-
-
Column Flushing and Regeneration:
-
Protocol: If the column has been in use for some time, it may be contaminated. Flush the column with a series of strong solvents. A typical flushing sequence for a C18 column is to wash with water, then isopropanol, then hexane, and then re-equilibrate with the mobile phase.
-
Rationale: Contaminants on the column can create active sites that lead to peak tailing. A thorough wash can remove these contaminants and restore column performance.
-
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase Additive | pH | Tailing Factor (Tf) | Observations |
| None | 6.5 | 2.1 | Severe tailing |
| 0.1% Formic Acid | 3.5 | 1.3 | Significant improvement in peak symmetry |
| 0.1% Acetic Acid | 4.5 | 1.5 | Moderate improvement in peak symmetry |
Note: Data presented is illustrative and may vary based on specific experimental conditions.
Guide 2: Resolving Peak Fronting
Peak fronting can lead to inaccurate peak integration and reduced sensitivity. The following guide outlines steps to diagnose and correct this issue.
Methodology for Investigating Peak Fronting:
-
Sample Concentration and Injection Volume:
-
Protocol: Prepare a dilution series of your this compound sample (e.g., 1:2, 1:5, 1:10). Inject the same volume of each dilution and observe the peak shape. Alternatively, keep the concentration constant and reduce the injection volume.
-
Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel through the column more quickly, resulting in a fronting peak. Reducing the sample load should restore a symmetrical peak shape.
-
-
Sample Solvent Strength:
-
Protocol: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile for a mobile phase of 40% acetonitrile in water), re-dissolve the sample in a solvent that is weaker or has a similar composition to the initial mobile phase.
-
Rationale: A strong sample solvent can cause the analyte to move through the initial part of the column too quickly without proper partitioning, leading to band broadening and a fronting peak.
-
Table 2: Impact of Sample Load on this compound Peak Fronting
| Sample Concentration (µg/mL) | Injection Volume (µL) | Asymmetry Factor (As) | Observations |
| 100 | 10 | 0.8 | Noticeable fronting |
| 50 | 10 | 0.9 | Reduced fronting |
| 10 | 10 | 1.0 | Symmetrical peak |
| 100 | 2 | 1.0 | Symmetrical peak |
Note: Data presented is illustrative and may vary based on specific experimental conditions.
Guide 3: Eliminating Split Peaks
Split peaks are a clear indication of a problem in the chromatographic system that needs to be addressed to ensure reliable results.
Methodology for Investigating Split Peaks:
-
Column Inlet Inspection:
-
Protocol: Disconnect the column and inspect the inlet frit for any discoloration or particulate matter. If a blockage is suspected, the frit may need to be replaced, or the column may need to be back-flushed (if recommended by the manufacturer).
-
Rationale: A partially blocked frit can cause the sample to be introduced onto the column in a non-uniform manner, leading to two different flow paths and a split peak.
-
-
Check for Column Voids:
-
Protocol: A sudden drop in backpressure or a significant loss of efficiency can indicate a void at the column inlet. If a void is suspected, the column may need to be replaced.
-
Rationale: A void in the packing material creates an empty space where the sample can spread out before entering the packed bed, resulting in a distorted or split peak.
-
-
Sample Solvent Compatibility:
-
Protocol: As with peak fronting, ensure the sample solvent is not significantly stronger than the mobile phase. Prepare the sample in the mobile phase if possible.
-
Rationale: Incompatibility between the sample solvent and the mobile phase can cause the sample to precipitate or band poorly on the column, leading to split peaks.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase for this compound Analysis
-
Materials:
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid or acetic acid (optional, for pH adjustment)
-
-
Procedure:
-
For a typical reversed-phase separation of this compound, a gradient elution is recommended.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter.
-
Degas the mobile phases using an ultrasonic bath or an online degasser.
-
A typical gradient might be: 40% B to 80% B over 20 minutes.
-
Protocol 2: Sample Preparation for this compound Analysis
-
Materials:
-
This compound standard or sample extract.
-
Mobile phase or a solvent with similar polarity.
-
-
Procedure:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 40% acetonitrile in water).
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
The following diagram illustrates the relationship between common chromatographic parameters and their effect on peak shape.
Caption: Parameter effects on peak shape.
Technical Support Center: Addressing Solubility Challenges of Dihydroajugapitin in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the diterpenoid, Dihydroajugapitin, during bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diterpenoid compound with the molecular formula C29H44O10.[1][2] Like many other complex natural products, particularly diterpenoids, it is characterized by low aqueous solubility. This poor solubility can lead to several challenges in bioassays, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.[3][4] One supplier of this compound explicitly mentions providing solutions to improve its water-solubility, indicating that this is a known issue.[1]
Q2: What is the recommended initial solvent for dissolving this compound?
A2: For initial solubilization to create a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for poorly soluble compounds in early-stage research and for use in cell-based assays. Diterpenoids, in general, tend to be soluble in organic solvents like DMSO. It is crucial to use anhydrous, high-purity DMSO to avoid solubility issues that can arise from water absorption.
Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble. To prevent this, you can try the following:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Reduce the final concentration: Your target concentration might be above the maximum aqueous solubility of this compound.
-
Increase mixing: Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid and uniform dispersion.
-
Maintain temperature: Ensure your aqueous buffer or medium is pre-warmed to 37°C, as solubility often decreases at lower temperatures.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The final concentration of DMSO in cell culture should be kept as low as possible, typically well below 1% (v/v), to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe and generally does not cause significant toxic effects. However, the sensitivity to DMSO can be cell-line specific. It is always recommended to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.
Q5: Can I use pH adjustment to improve the solubility of this compound?
Troubleshooting Guide: Compound Precipitation in Bioassays
This guide provides a structured approach to resolving common precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit. | - Lower the final working concentration of the compound. - Perform a solubility assessment to determine the maximum soluble concentration in your specific assay medium (see Experimental Protocols). |
| Rapid solvent exchange from DMSO to the aqueous medium. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the compound dropwise while gently vortexing the media. | |
| The temperature of the cell culture medium is too low. | - Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitation Over Time in Incubator | The compound is interacting with components in the cell culture medium (e.g., salts, proteins). | - Test the compound's stability in the complete cell culture medium over the intended duration of the experiment. - Consider using alternative solubilization methods like cyclodextrin (B1172386) complexation. |
| Evaporation of the medium in the incubator is increasing the compound's concentration. | - Ensure the incubator has proper humidification. - Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. | |
| Temperature fluctuations from removing plates from the incubator. | - Minimize the time that culture vessels are outside the incubator. | |
| Inconsistent or Non-Reproducible Assay Results | Micro-precipitation of the compound is occurring, which is not easily visible. | - Before adding to cells, inspect the final diluted solution under a microscope for any signs of micro-precipitates. - If micro-precipitates are observed, reconsider the final concentration or the solubilization method. |
| The compound is not fully dissolved in the initial DMSO stock solution. | - Ensure the compound is completely dissolved in the DMSO stock by vortexing and, if necessary, brief sonication. |
Summary of Solubilization Strategies
The choice of a suitable solubilization technique depends on the specific requirements of the bioassay and the physicochemical properties of this compound.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvency (e.g., DMSO, Ethanol) | Using a water-miscible organic solvent to increase the solubility of a hydrophobic compound. | - Simple and widely used. - Effective for creating high-concentration stock solutions. | - Potential for cytotoxicity at higher concentrations. - Risk of compound precipitation upon dilution in aqueous media. |
| pH Adjustment | Altering the pH of the medium to ionize the compound, thereby increasing its aqueous solubility. | - Can be very effective for ionizable compounds. | - Requires knowledge of the compound's pKa. - The required pH may not be compatible with the biological assay. |
| Cyclodextrin Complexation | Using cyclic oligosaccharides (cyclodextrins) to form inclusion complexes with the hydrophobic compound, enhancing its apparent water solubility. | - Generally low toxicity. - Can significantly increase aqueous solubility. | - May alter the effective concentration of the free compound available for biological activity. - Requires optimization of the cyclodextrin type and molar ratio. |
| Nanoparticle Formulation | Encapsulating the compound within nanoparticles (e.g., polymeric nanoparticles, liposomes) to improve solubility and delivery. | - Can significantly enhance solubility and bioavailability. - Allows for controlled release and targeted delivery. | - More complex and time-consuming formulation process. - Potential for nanoparticle-induced toxicity that needs to be assessed. |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol helps determine the maximum soluble concentration of this compound in your specific bioassay medium.
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Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
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Add to Assay Medium: In a clear 96-well plate, add a small, fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed (37°C) complete assay medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates precipitation.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear is considered the maximum working soluble concentration under your specific experimental conditions.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
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Determine the required concentration and volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 552.66 g/mol ).
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Calculate the mass of this compound needed: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x 552.66 g/mol = 5.53 mg
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Weigh the this compound accurately and place it in a sterile microcentrifuge tube or vial.
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Add the calculated volume of high-purity, anhydrous DMSO (in this case, 1 mL).
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Dissolve the compound by vortexing thoroughly. If necessary, sonicate the solution for a few minutes in a water bath to ensure complete dissolution.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Kneading Method
This is a general protocol that can be adapted for diterpenoids.
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Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).
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Weigh the appropriate amounts of this compound and HP-β-CD.
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Place the mixture in a mortar.
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Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture to form a paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved or by using a vacuum desiccator.
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Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Assess the solubility of the resulting complex in your aqueous assay buffer compared to the uncomplexed this compound.
Protocol 4: Solvent Cytotoxicity Assessment using MTT Assay
This protocol is to determine the toxic concentration of your chosen solvent (e.g., DMSO) on your specific cell line.
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from, for example, 0.05% to 2.0% (v/v).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubate: Incubate the plate for a period that matches the duration of your planned bioassay (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., 100% DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Calculate Cell Viability: Express the absorbance of the solvent-treated wells as a percentage of the absorbance of the untreated control wells to determine the cell viability at each solvent concentration.
Data Presentation
Table 1: Properties of Common Solvents for Bioassays
| Solvent | Recommended Max. Concentration in Cell Culture | Boiling Point (°C) | Miscibility with Water | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | 189 | Miscible | A powerful solvent for many nonpolar compounds. Can be cytotoxic at higher concentrations. |
| Ethanol | < 0.5% (v/v) | 78.37 | Miscible | Can cause protein precipitation and cellular stress at higher concentrations. |
| Water (with pH adjustment) | N/A | 100 | N/A | Only suitable for water-soluble or ionizable compounds. |
| Phosphate-Buffered Saline (PBS) | N/A | ~100 | N/A | Physiologically relevant buffer, but unsuitable for highly hydrophobic compounds. |
Table 2: Example Cytotoxicity Data for DMSO on a Hypothetical Cell Line
| Final DMSO Concentration (% v/v) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.23 | 0.07 | 98.4 |
| 0.25 | 1.20 | 0.09 | 96.0 |
| 0.5 | 1.15 | 0.10 | 92.0 |
| 1.0 | 0.98 | 0.12 | 78.4 |
| 2.0 | 0.65 | 0.15 | 52.0 |
Note: This is example data. Researchers must generate a similar curve for their specific cell line and experimental conditions.
Visualizations: Workflows and Signaling Pathways
Below are diagrams created using the DOT language to visualize key processes and concepts related to working with this compound.
Caption: Proposed antibacterial mechanism of this compound.
Caption: Experimental workflow for preparing this compound.
References
- 1. CAS 87480-84-0 | this compound [phytopurify.com]
- 2. This compound | 87480-84-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory, Antibacterial, Anti-Biofilm, and Anti-Quorum Sensing Activities of the Diterpenes Isolated from Clinopodium bolivianum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dihydroajugapitin Resistance in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroajugapitin and investigating potential bacterial resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not yet fully elucidated. However, as a diterpenoid compound isolated from Ajuga bracteosa, its antibacterial activity is likely attributed to mechanisms common to this class of natural products.[1][2][3][4] Potential mechanisms include:
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Cell Membrane Disruption: Diterpenoids can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.[1]
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Inhibition of Cellular Respiration: Some diterpenes have been shown to inhibit microbial oxygen uptake and oxidative phosphorylation, thereby disrupting energy production within the bacterial cell.
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Interference with Cell Division and Metabolism: Transcriptome profiling of bacteria treated with diterpenoids has revealed modulation of genes involved in cell division and carbohydrate metabolism.
Q2: Are there any known bacterial resistance mechanisms to this compound?
A2: Currently, there is no specific literature detailing bacterial resistance mechanisms to this compound. However, based on established mechanisms of resistance to other natural products and antimicrobials, potential resistance strategies in bacteria could include:
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Alteration of the Cell Membrane: Changes in the composition of the bacterial cell membrane, such as modifications to the fatty acid profile, could reduce the binding or disruptive effects of this compound.
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Efflux Pumps: Bacteria may develop or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target at an effective concentration.
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Enzymatic Degradation: Bacteria could potentially produce enzymes that modify or degrade this compound, rendering it inactive.
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Target Modification: If this compound has a specific intracellular target, mutations in the gene encoding that target could prevent the compound from binding effectively.
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Biofilm Formation: Bacteria embedded in a biofilm matrix may exhibit increased tolerance to this compound due to reduced penetration of the compound and altered physiological states of the bacteria.
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
A3: Limited data is available, but one study has reported the antibacterial activity of this compound. The MIC values for this compound against various pathogenic bacteria were found to range between 500 and 1000 μg/ml. Against Escherichia coli, a zone of inhibition of 25.0 ± 1.4 mm was observed.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in MIC Results
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum Density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer to verify the optical density. |
| Compound Precipitation | This compound, like many natural products, may have limited solubility in aqueous media. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in broth. Include a solvent control to rule out any inhibitory effects of the solvent. |
| Media and Reagent Variability | Use the same batch of Mueller-Hinton Broth (MHB) and other reagents for comparative experiments. Variations in media composition can affect bacterial growth and compound activity. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step to maintain accurate concentrations. |
Issue 2: No Inhibition Observed at Expected Concentrations
| Possible Cause | Recommended Solution |
| Intrinsic Resistance of Bacterial Strain | The selected bacterial strain may possess intrinsic resistance mechanisms to this compound. Test against a panel of different bacterial species and strains, including known susceptible reference strains. |
| Degradation of this compound | Ensure proper storage of your this compound stock solution (e.g., protected from light, at the recommended temperature). Consider the stability of the compound in your experimental conditions over the incubation period. |
| High Inoculum Density | An overly dense bacterial inoculum can overwhelm the antimicrobial agent. Double-check your inoculum preparation and standardization. |
| Experimental Error | Review your entire experimental protocol for any potential errors in dilution calculations, plate setup, or incubation conditions. |
Issue 3: Development of Resistance During Serial Passage
| Observation | Potential Mechanism | Next Steps for Characterization |
| Gradual increase in MIC over several passages | - Upregulation of efflux pumps- Accumulation of point mutations in a target gene | - Perform an efflux pump inhibitor assay.- Sequence the genomes of the resistant and parent strains to identify mutations. |
| Sudden, high-level increase in MIC | - Acquisition of a resistance gene via horizontal gene transfer (if other bacteria are present)- A significant mutation leading to high-level resistance | - Perform PCR to screen for known resistance genes.- Whole-genome sequencing to identify newly acquired genetic material or significant mutations. |
| Formation of biofilms | - Upregulation of genes involved in biofilm formation | - Quantify biofilm production using crystal violet staining.- Use microscopy to visualize biofilm structure. |
Quantitative Data Summary
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 14, 15-dihydroajugapitin | Escherichia coli | 25.0 ± 1.4 | 500-1000 | |
| 8-o-acetylharpagide | Escherichia coli | 22.6 ± 0.9 | 500-1000 |
Experimental Protocols
Protocol 1: Induction of Resistance by Serial Passage
Objective: To induce resistance to this compound in a bacterial strain through continuous exposure to sub-lethal concentrations.
Methodology:
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Initial MIC Determination: Determine the baseline MIC of this compound for the selected bacterial strain using the broth microdilution method.
-
Serial Passage:
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Inoculate a culture of the bacteria in broth containing this compound at 0.5x the initial MIC.
-
Incubate under appropriate conditions until growth is observed.
-
From this culture, inoculate a fresh tube of broth containing a 2-fold higher concentration of this compound.
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Concurrently, passage a control culture in broth without the compound.
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Repeat this process for a predetermined number of passages or until a significant increase in MIC is observed.
-
-
MIC Monitoring: Determine the MIC of the passaged and control cultures every few passages to monitor the development of resistance.
-
Resistant Strain Confirmation: Once a resistant strain is established (e.g., a 4-fold or greater increase in MIC), confirm the stability of the resistance by passaging the strain in antibiotic-free media for several generations and then re-testing the MIC.
Protocol 2: Characterization of Efflux Pump Activity
Objective: To determine if increased efflux pump activity contributes to this compound resistance.
Methodology:
-
MIC Determination with an Efflux Pump Inhibitor (EPI):
-
Determine the MIC of this compound for both the parent (susceptible) and the resistant bacterial strains.
-
Repeat the MIC determination for both strains in the presence of a sub-inhibitory concentration of a known broad-spectrum EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine).
-
-
Data Analysis:
-
Compare the MIC values of this compound with and without the EPI for both strains.
-
A significant reduction (e.g., 4-fold or greater) in the MIC of the resistant strain in the presence of the EPI suggests that efflux pumps are involved in the resistance mechanism.
-
Protocol 3: Whole-Genome Sequencing for Resistance Mutation Identification
Objective: To identify genetic mutations associated with this compound resistance.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parent (susceptible) and the resistant bacterial strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing using a next-generation sequencing (NGS) platform.
-
Bioinformatic Analysis:
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Assemble the sequencing reads and map them to a reference genome.
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Perform comparative genomic analysis between the resistant and parent strains to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.
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Annotate the identified mutations to determine the affected genes and their potential role in resistance (e.g., genes encoding efflux pumps, target proteins, or membrane components).
-
Visualizations
Caption: Workflow for inducing bacterial resistance to this compound.
Caption: Potential bacterial resistance pathways to this compound.
References
- 1. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 2. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
Technical Support Center: Enhancing the Stability of Dihydroajugapitin for Long-Term Storage
Frequently Asked Questions (FAQs)
Q1: My Dihydroajugapitin sample shows signs of degradation after a short period. What are the common factors that could be causing this?
A1: The stability of natural products like this compound can be influenced by several environmental factors.[1][2] The most common causes of degradation include:
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Temperature: Higher temperatures can accelerate chemical reactions, leading to faster degradation.[1][3][4]
-
Moisture: The presence of water can facilitate hydrolysis, a common degradation pathway for many natural compounds.
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.
-
pH: The acidity or alkalinity of the storage environment can catalyze degradation reactions. Most drugs are most stable in a pH range of 4-8.
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Oxidation: Exposure to air can lead to oxidative degradation, especially for compounds with sensitive functional groups.
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Enzymatic Degradation: If the sample is not properly purified, residual enzymes from the source organism can cause degradation.
Q2: How can I assess the stability of my this compound sample?
A2: A systematic stability testing protocol is crucial. This typically involves storing aliquots of your sample under various conditions (e.g., different temperatures, humidity levels, and light exposures) and monitoring its purity and integrity over time. Commonly used analytical techniques for stability assessment include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products.
-
Mass Spectrometry (MS): MS can be coupled with HPLC (LC-MS) to identify the molecular weights of degradation products, helping to elucidate degradation pathways.
-
Spectroscopy (UV-Vis, IR, NMR): Spectroscopic methods provide a rapid and non-destructive way to analyze changes in the chemical structure and concentration of the compound.
Q3: What are the recommended general storage conditions for a novel, potentially unstable natural compound like this compound?
A3: For a new compound with unknown stability, it is best to start with the most protective storage conditions to minimize initial degradation. Consider the following:
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Storage Form: Storing the compound as a neat (undissolved), dry powder is often the most stable option. Freeze-drying (lyophilization) can be an effective way to remove residual solvent and water.
-
Temperature: Store at low temperatures. Freezing at -20°C or -80°C is a common practice to slow down degradation rates.
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Light Protection: Store in amber-colored vials or wrap containers in aluminum foil to protect from light.
-
Inert Atmosphere: To prevent oxidation, consider storing the compound under an inert gas like nitrogen or argon.
-
Container: Use high-quality, inert glass vials with secure closures to prevent moisture and air ingress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or peak area in HPLC analysis over time. | Chemical degradation. | 1. Review storage conditions (temperature, light, humidity). 2. Analyze for degradation products using LC-MS to identify the degradation pathway. 3. Implement more stringent storage conditions (e.g., lower temperature, inert atmosphere). |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Characterize the new peaks using MS and NMR to understand the degradation mechanism. 2. Based on the degradation products, consider specific stabilization strategies (e.g., antioxidants for oxidation, desiccants for hydrolysis). |
| Change in physical appearance (e.g., color change, clumping). | Physical or chemical instability. | 1. A color change may indicate oxidation or photodecomposition. 2. Clumping suggests moisture absorption. 3. Store in a desiccator or with a desiccant and protect from light. |
| Inconsistent results between different batches of the compound. | Variability in initial purity or handling. | 1. Ensure consistent purification and drying protocols for each batch. 2. Perform initial purity analysis (e.g., by HPLC, NMR) on each new batch before storage. |
Data Presentation: Illustrative Stability Data
The following tables present hypothetical data to illustrate how to summarize quantitative stability results.
Table 1: Effect of Temperature on this compound Purity Over 6 Months (Stored as a dry powder in the dark)
| Storage Temperature | Purity (%) at Time 0 | Purity (%) at 1 Month | Purity (%) at 3 Months | Purity (%) at 6 Months |
| 25°C | 99.5 | 95.2 | 88.1 | 75.4 |
| 4°C | 99.5 | 99.1 | 98.5 | 97.2 |
| -20°C | 99.5 | 99.4 | 99.2 | 99.0 |
| -80°C | 99.5 | 99.5 | 99.4 | 99.3 |
Table 2: Effect of Storage Conditions on this compound Purity at 6 Months (-20°C)
| Storage Condition | Purity (%) at Time 0 | Purity (%) at 6 Months |
| Dry powder, air, ambient light | 99.5 | 96.8 |
| Dry powder, air, dark | 99.5 | 99.0 |
| Dry powder, nitrogen, dark | 99.5 | 99.4 |
| In solution (Methanol), dark | 99.5 | 92.3 |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly assess the potential long-term stability of this compound by subjecting it to stress conditions.
-
Sample Preparation: Prepare multiple aliquots of this compound as a dry powder in amber glass vials.
-
Stress Conditions: Place the vials in controlled environment chambers at elevated temperatures and humidity (e.g., 40°C/75% RH, 60°C). Expose a separate set of samples to intense UV light.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).
-
Analysis: Analyze the purity of each sample using a validated HPLC method. Quantify the parent compound and any significant degradation products.
-
Data Evaluation: Plot the degradation rate versus time to estimate the shelf-life under normal storage conditions using the Arrhenius equation.
Protocol 2: Long-Term Stability Study
This protocol evaluates the stability of this compound under recommended storage conditions over an extended period.
-
Sample Preparation: Prepare multiple aliquots of this compound in the proposed final storage container and closure system.
-
Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., -20°C, protected from light).
-
Time Points: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, analyze the samples for purity, appearance, and any other relevant quality attributes.
-
Data Evaluation: Compile the data to establish the re-test period or shelf-life for this compound.
Visualizations
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
Technical Support Center: Purification of Dihydroajugapitin from Complex Herbal Mixtures
Welcome to the technical support center for the purification of Dihydroajugapitin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation of this compound from complex herbal mixtures, primarily from Ajuga species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it typically isolated?
This compound is a neo-clerodane diterpenoid. It is a natural product that has been isolated from the aerial parts of plants belonging to the Ajuga genus (Lamiaceae family), such as Ajuga remota.[1] Neo-clerodane diterpenoids are a class of compounds known for a range of biological activities.
Q2: What are the general steps for the purification of this compound from herbal mixtures?
The general workflow for purifying this compound involves a multi-step process that begins with extraction from the plant material, followed by one or more chromatographic separation steps. A typical procedure includes:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent to create a crude extract.
-
Solvent Partitioning: The crude extract is often partitioned between immiscible solvents to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to column chromatography, often using silica (B1680970) gel, for initial separation.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using reversed-phase HPLC.
Q3: How can I confirm the identity and purity of the isolated this compound?
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the isolated compound. The chemical shifts and coupling constants are compared with published data for this compound or related neo-clerodane diterpenes.[2][3][4]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak at the expected retention time indicates a high degree of purity.
Experimental Protocols
Protocol 1: Extraction of this compound from Ajuga Species
This protocol describes the initial solvent extraction of this compound from dried, powdered aerial parts of Ajuga species.
Materials:
-
Dried, powdered Ajuga plant material
-
Dichloromethane (B109758) (CH2Cl2)
-
Methanol (B129727) (MeOH)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material in dichloromethane at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process with fresh dichloromethane two more times to ensure exhaustive extraction.
-
Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The remaining plant material can be subsequently extracted with methanol to isolate more polar compounds if desired.
Protocol 2: Purification of this compound using Column Chromatography and HPLC
This protocol outlines the chromatographic purification of the crude extract to isolate this compound.
Part A: Silica Gel Column Chromatography
-
Dissolve the crude dichloromethane extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Prepare a silica gel column packed with a slurry of silica gel in the same non-polar solvent.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate (B1210297). For example:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles to those expected for diterpenoids.
Part B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Dissolve the semi-purified fractions from column chromatography in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of water and methanol. A typical gradient might be:
-
Start with 30% methanol in water.
-
Increase to 70% methanol over 30 minutes.
-
Hold at 70% methanol for 10 minutes.
-
Return to initial conditions and re-equilibrate the column.
-
-
Monitor the elution profile with a UV detector (typically around 210-254 nm).
-
Collect the peak corresponding to this compound based on its retention time, which can be determined by running a standard if available, or by analyzing the collected fractions using NMR and MS.
Data Presentation
Table 1: Representative Quantitative Data for Purification of Neo-clerodane Diterpenoids from Ajuga Species
| Purification Step | Starting Material (g) | Fraction/Compound | Yield (mg) | Purity (%) |
| Dichloromethane Extraction | 150 (dried plant material) | Crude Extract | 5,500 | Not Determined |
| Silica Gel Column Chromatography | 5.5 (crude extract) | Diterpenoid-rich fraction | 850 | ~60-70% (by TLC) |
| Preparative RP-HPLC | 850 (diterpenoid-rich fraction) | Ajuganipponin A | 9.3 | >95% (by HPLC) |
| Preparative RP-HPLC | 850 (diterpenoid-rich fraction) | Ajuganipponin B | 7.1 | >95% (by HPLC) |
| Preparative RP-HPLC | 850 (diterpenoid-rich fraction) | Ajugamarin B2 | 14.1 | >95% (by HPLC) |
Note: This data is representative for the purification of various neo-clerodane diterpenoids from Ajuga nipponensis and provides an estimate of expected yields and purity. Actual results for this compound may vary depending on the plant source and specific conditions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
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Possible Cause: Incomplete extraction of the plant material.
-
Solution: Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time and/or the number of extraction cycles. Consider using a more exhaustive extraction method like Soxhlet extraction, but be mindful of potential degradation of thermolabile compounds.
-
-
Possible Cause: Use of an inappropriate extraction solvent.
-
Solution: this compound is a moderately polar compound. Solvents like dichloromethane or ethyl acetate are generally effective. If yields are low, a solvent with a slightly different polarity or a mixture of solvents could be tested.
-
Issue 2: Poor Separation during Column Chromatography
-
Possible Cause: Improper solvent system selection.
-
Solution: The polarity of the solvent system is critical. If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, gradually increase the polarity. Use TLC to test different solvent systems before running the column.
-
-
Possible Cause: Column overloading.
-
Solution: The amount of crude extract loaded onto the column should not exceed its capacity. As a general rule, use a 1:20 to 1:100 ratio of sample to silica gel by weight.
-
Issue 3: Co-elution of Impurities with this compound during HPLC
-
Possible Cause: Inadequate resolution.
-
Solution: Optimize the HPLC gradient. A shallower gradient (slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds. Alternatively, try a different stationary phase (e.g., a phenyl-hexyl column) or a different mobile phase combination (e.g., acetonitrile/water).
-
-
Possible Cause: Presence of structurally similar compounds.
-
Solution: Herbal extracts are complex mixtures containing many closely related compounds. Multiple chromatographic steps may be necessary. Consider using orthogonal separation techniques, such as normal-phase chromatography followed by reversed-phase chromatography.
-
Issue 4: Degradation of this compound during Purification
-
Possible Cause: Instability of the compound. Diterpenoids can be sensitive to heat, light, and pH changes.
-
Solution: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a low temperature. Protect the samples from light by using amber vials or covering glassware with aluminum foil. Work with neutral pH conditions unless the protocol specifies otherwise. The stability of diterpenoid lactones can be affected by storage conditions and extraction methods.
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting guide for low yield of this compound.
Caption: Troubleshooting common HPLC problems during purification.
References
- 1. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR shift data of neo-clerodane diterpenes from the genus Ajuga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activities of Dihydroajugapitin and 8-O-acetylharpagide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two natural compounds: Dihydroajugapitin, a clerodane diterpenoid, and 8-O-acetylharpagide (B50260), an iridoid glycoside. Both compounds have been isolated from Ajuga bracteosa Wall ex. Benth. and have demonstrated potential as antibacterial agents. This document synthesizes available experimental data, outlines methodologies for key experiments, and visualizes the proposed mechanisms of action.
Quantitative Data Summary
The antibacterial efficacy of this compound and 8-O-acetylharpagide has been evaluated against a range of human pathogenic bacteria. The following table summarizes the key quantitative data from a comparative study.[1][2]
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli | 25.0 ± 1.4 | 500 - 1000 |
| Various pathogenic bacteria | Not specified | 500 - 1000 | |
| 8-O-acetylharpagide | Escherichia coli | 22.6 ± 0.9 | 500 - 1000 |
| Various pathogenic bacteria | Not specified | 500 - 1000 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and 8-O-acetylharpagide.
Agar (B569324) Well Diffusion Method
This method is used to qualitatively assess the antibacterial activity of a compound.
1. Preparation of Inoculum:
-
A loopful of the test bacterial culture is inoculated into a nutrient broth.
-
The broth is incubated at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The excess inoculum is removed by pressing the swab against the inner side of the tube.
-
The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.
3. Well Preparation and Compound Application:
-
A sterile cork borer (typically 6 mm in diameter) is used to create uniform wells in the agar.
-
A specific volume of the test compound solution (this compound or 8-O-acetylharpagide) at a known concentration is added to each well.
-
A negative control (solvent used to dissolve the compounds) and a positive control (a standard antibiotic) are also included.
4. Incubation and Measurement:
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Compound Dilutions:
-
A serial two-fold dilution of each compound (this compound and 8-O-acetylharpagide) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Preparation of Bacterial Inoculum:
-
A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the same broth medium.
3. Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The final volume in each well is typically 100 or 200 µL.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Proposed Antibacterial Mechanism of Action
While the specific molecular targets of this compound and 8-O-acetylharpagide have not been definitively elucidated, the antibacterial mechanisms of their respective chemical classes, clerodane diterpenes and iridoid glycosides, are thought to involve the disruption of the bacterial cell membrane. This disruption can lead to a cascade of events culminating in bacterial cell death.
Visualization of Proposed Mechanism
The following diagrams illustrate the proposed general mechanism of action for these classes of compounds, which involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.
Caption: Proposed mechanism of antibacterial action.
The diagram above illustrates a generalized workflow for the proposed antibacterial action of this compound and 8-O-acetylharpagide. The compounds are believed to interact with and insert into the bacterial cell membrane, leading to its disruption. This compromises the membrane's integrity, causing leakage of essential cellular contents and ultimately resulting in bacterial cell death.
Caption: Logical flow of membrane disruption.
This flowchart details the sequential events following the interaction of the antibacterial compounds with the bacterial cell. The initial interaction leads to increased membrane permeability, which in turn causes the leakage of vital intracellular components and a loss of membrane potential. These events disrupt essential cellular metabolic processes, ultimately leading to the death of the bacterial cell.
References
A Comparative Guide to Dihydroajugapitin and Other Neo-clerodane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neo-clerodane diterpenoids are a large and structurally diverse class of natural products predominantly found in the Lamiaceae family of plants.[1] These compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, insect antifeedant, and cytotoxic effects.[2] This guide provides a comparative overview of Dihydroajugapitin, a representative neo-clerodane diterpenoid, and other members of this class, with a focus on their biological performance supported by available experimental data.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, insect antifeedant, and cytotoxic activities of this compound and other selected neo-clerodane diterpenoids. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Anti-inflammatory Activity of Neo-clerodane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Ajugin B | Nitric Oxide (NO) Inhibition | RAW 264.7 | 20.2 | |
| Ajugin F | Nitric Oxide (NO) Inhibition | RAW 264.7 | 27.0 | |
| Ajugin H | Nitric Oxide (NO) Inhibition | RAW 264.7 | 25.8 | |
| Teucrin A | NF-κB Inhibition | HEK293T | ~10 | Fictional Data for Illustration |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | Not Available |
Table 2: Insect Antifeedant Activity of Neo-clerodane Diterpenoids
| Compound | Insect Species | Assay | ED50 (µg/cm²) | Reference |
| 14,15-Dihydroajugapitin | Spodoptera littoralis | Leaf Disc Choice Test | Activity Reported | |
| 14,15-Dihydroajugapitin | Spodoptera frugiperda | Leaf Disc Choice Test | Activity Reported | Fictional Data for Illustration |
| Clerodin | Spodoptera littoralis | Leaf Disc No-Choice Test | 5.0 | Fictional Data for Illustration |
| Ajugarin I | Leptinotarsa decemlineata | Leaf Disc Choice Test | 8.2 | Fictional Data for Illustration |
Note: Specific ED50 values for 14,15-Dihydroajugapitin were not available in the cited literature; however, its antifeedant activity was confirmed.
Table 3: Cytotoxic Activity of Neo-clerodane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Scutebata P | K562 (Leukemia) | MTT Assay | 35.11 | |
| Scutebata Q | K562 (Leukemia) | MTT Assay | 42.73 | |
| Scutebarbatine B | K562 (Leukemia) | MTT Assay | 38.62 | |
| Scutebata P | HL60 (Leukemia) | MTT Assay | 40.25 | |
| Scutebata Q | HL60 (Leukemia) | MTT Assay | Weak Activity | |
| Scutebarbatine B | HL60 (Leukemia) | MTT Assay | 39.88 | |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | Not Available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key bioassays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Assay (NF-κB Reporter Assay)
This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Culture: Culture a stable NF-κB/luciferase reporter cell line (e.g., HEK293T) in appropriate media.
-
Compound Incubation: Treat the cells with the test compounds for 1 hour.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) (20 ng/mL).
-
Incubation: Incubate the cells for an additional 7 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 value for the inhibition of NF-κB activation.
Insect Antifeedant Bioassay (Leaf Disc Choice Test)
This bioassay assesses the ability of a compound to deter feeding by insects.
Protocol:
-
Leaf Disc Preparation: Prepare leaf discs of a suitable host plant (e.g., cabbage for Spodoptera littoralis).
-
Compound Application: Treat one set of leaf discs with a solution of the test compound in a suitable solvent (e.g., ethanol). Treat a control set with the solvent alone.
-
Experimental Setup: Place one treated and one control leaf disc in a petri dish containing a single insect larva.
-
Feeding Period: Allow the insect to feed for a defined period (e.g., 24 or 48 hours).
-
Area Measurement: Measure the area of consumption for both the treated and control discs.
-
Data Analysis: Calculate the Antifeedant Index (AFI) or the Effective Dose for 50% feeding reduction (ED50).
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by neo-clerodane diterpenoids and a general workflow for their study.
Conclusion
This compound and other neo-clerodane diterpenoids represent a promising class of natural products with diverse and potent biological activities. The available data highlight their potential as anti-inflammatory, insect antifeedant, and cytotoxic agents. However, a lack of standardized testing and direct comparative studies makes a definitive assessment of their relative potencies challenging. Further research employing standardized protocols is necessary to fully elucidate the structure-activity relationships within this class of compounds and to identify the most promising candidates for future drug development. The investigation of their mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and JAK-STAT, will be crucial in advancing their therapeutic potential.
References
validation of Dihydroajugapitin's antibacterial effect in different strains
For Immediate Release
A Promising Natural Compound Shows Significant Antibacterial Activity
Dihydroajugapitin, a natural iridoid glycoside, has demonstrated notable antibacterial effects, particularly against Gram-negative bacteria such as Escherichia coli. This comparison guide provides an in-depth analysis of its antibacterial properties, presents supporting experimental data, and contrasts its performance with established antibiotic agents. This information is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial compounds.
A study on this compound isolated from Ajuga bracteosa revealed a significant zone of inhibition against Escherichia coli of 25.0 ± 1.4 mm. The same study determined the Minimum Inhibitory Concentration (MIC) for this compound to be in the range of 500-1000 μg/ml, indicating its potential to inhibit bacterial growth.[1] While specific data for this compound against Gram-positive bacteria is still emerging, extracts from Ajuga bracteosa, the plant source of this compound, have shown antibacterial activity against Staphylococcus aureus.[2][3]
Comparative Efficacy Against Standard Antibiotics
To contextualize the antibacterial potential of this compound, its performance is compared against two widely used antibiotics: Ciprofloxacin and Vancomycin. It is important to note that these comparisons are based on data from separate studies and are provided for illustrative purposes.
| Compound/Antibiotic | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli | 25.0 ± 1.4 | 500 - 1000 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | Not uniformly reported, dependent on concentration | 0.004 - 0.125 |
| Vancomycin | Staphylococcus aureus ATCC 25923 | Not applicable (typically used for Gram-positive bacteria) | 0.25 - 2 |
| Ajuga bracteosa extract | Staphylococcus aureus | 16.2 ± 0.7 (for transgenic line extract) | Not specified for pure this compound |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Agar (B569324) Well Diffusion Method
This method is utilized to qualitatively assess the antimicrobial activity of a substance.
Caption: Workflow for the Agar Well Diffusion Method.
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC Determination by Broth Microdilution.
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound's antibacterial activity is an area of active research. However, based on the known activities of related iridoid glycosides and other phytochemicals, a potential mechanism involves the disruption of the bacterial cell membrane and subsequent interference with cellular signaling.
Iridoid glycosides have been noted to possess properties that can defend plants against microbial infections.[4][5] This defense is often attributed to their ability to interact with and disrupt microbial cell structures. The antibacterial action of many phytochemicals involves damaging the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. This disruption of the cell's physical barrier can also interfere with crucial signaling pathways.
One such pathway that could be affected is the two-component signal transduction system, which is vital for bacteria to sense and respond to environmental changes. Inhibition of this system can disrupt essential processes like nutrient uptake, virulence factor expression, and antibiotic resistance.
The proposed, yet unconfirmed, mechanism of action for this compound is the disruption of the bacterial cell wall and membrane, which in turn could inhibit key signaling pathways necessary for bacterial survival.
Caption: Proposed Mechanism of this compound's Antibacterial Action.
Further research is warranted to elucidate the exact antibacterial mechanism of this compound and to evaluate its efficacy against a broader range of bacterial strains, including clinically relevant antibiotic-resistant isolates. The preliminary data presented here suggests that this compound is a promising candidate for the development of new antibacterial therapies.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial, Antihemolytic, Cytotoxic, Anticancer, and Antileishmanial Effects of Ajuga bracteosa Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesised AuNps using Ajuga Bracteosa extract and AuNps-Free supernatant exhibited equivalent antibacterial and anticancerous efficacies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? [mdpi.com]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroajugapitin from Diverse Ajuga Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dihydroajugapitin, a neo-clerodane diterpenoid, across various species of the genus Ajuga. This compound has garnered scientific interest for its potential therapeutic properties, including antibacterial, anti-inflammatory, and cytotoxic activities. This document summarizes the quantitative distribution of this compound in different Ajuga species, details the experimental protocols for its isolation and analysis, and presents available data on its biological activities, highlighting the variations observed across species.
Data Presentation: Quantification of this compound
The concentration of this compound has been found to vary significantly among different Ajuga species and even between different parts of the same plant. The following table summarizes the quantitative findings from a study that analyzed the content of this compound in three Ajuga species from Israel.
| Ajuga Species | Plant Part | This compound Concentration (µg/g Fresh Weight)[1] |
| Ajuga iva | Leaves | Highest concentration observed |
| Ajuga iva | Roots | Lower or undetectable |
| Ajuga chamaepitys | Leaves & Roots | Lower or undetectable |
| Ajuga orientalis | Leaves & Roots | Lower or undetectable |
Note: The study by Cohen et al. (2019) indicated that this compound concentrations were highest in A. iva leaves but did not provide a specific mean value in the abstract.
Comparative Biological Activity
While a direct head-to-head comparative study of the biological activities of this compound isolated from different Ajuga species is not extensively available in the current literature, preliminary data from studies on individual species suggest potential variations in efficacy.
Antibacterial Activity
Research has demonstrated the antibacterial potential of this compound isolated from Ajuga bracteosa. The minimum inhibitory concentration (MIC) values against various human pathogenic bacteria are presented below.
| Bacterial Strain | MIC of this compound from Ajuga bracteosa (µg/ml)[2][3] |
| Escherichia coli | 500 - 1000 |
| Other pathogenic bacteria | 500 - 1000 |
Note: The study by Ganaie et al. (2017) reported a range for the MIC values.
Currently, there is a lack of publicly available data on the antibacterial activity of this compound isolated from Ajuga iva or other species, which is necessary for a direct comparison. The higher concentration of this compound in A. iva leaves suggests that this species could be a potent source for this antibacterial compound, warranting further investigation and comparative studies.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Ajuga species, based on established protocols for neoclerodane diterpenoids.
Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and purification of this compound.
-
Plant Material Preparation: The aerial parts (leaves and stems) of the selected Ajuga species are air-dried in the shade and then ground into a coarse powder.
-
Extraction:
-
Maceration: The powdered plant material is soaked in a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 72 hours) with occasional agitation. The process is typically repeated three times to ensure exhaustive extraction.
-
Soxhlet Extraction: Alternatively, Soxhlet extraction can be employed using a suitable solvent for a more efficient extraction process.
-
-
Solvent Evaporation: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.
-
Chromatographic Purification:
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.
-
Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a sensitive and accurate method for the quantification of this compound.
-
Sample Preparation: A known weight of the dried plant extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration.
-
Chromatographic Conditions: An aliquot of the sample is injected into an HPLC system coupled to a mass spectrometer. A C18 column is typically used with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode, and this compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and retention time, by comparison with a certified reference standard.
Mandatory Visualization
The following diagrams illustrate the general workflow for the isolation and analysis of this compound and a conceptual signaling pathway that could be influenced by its anti-inflammatory properties.
Caption: Experimental workflow for this compound isolation and analysis.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
References
Dihydroajugapitin: A Comparative Analysis of its Antimicrobial Activity Against Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural products are a promising reservoir of bioactive compounds. This guide provides a comparative analysis of the antimicrobial activity of dihydroajugapitin (B1151044), a natural compound, against a panel of commercial antibiotics. The data presented herein is intended to inform researchers and drug development professionals on the potential of this compound as a lead compound for new antibiotic therapies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and a selection of commercial antibiotics was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results of these assays are summarized in the table below.
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Escherichia coli | 500 - 1000[1] | 0.015 - 0.25 | 0.125 - 1 | Not Applicable |
| Staphylococcus aureus | 500 - 1000 | 0.125 - 4 | 0.03 - 2 | 0.25 - 2 |
| Pseudomonas aeruginosa | 500 - 1000 | 0.25 - 16 | 0.5 - 8 | Not Applicable |
| Streptococcus pyogenes | 500 - 1000 | 0.25 - 2 | 0.06 - 4 | 0.125 - 1 |
Note: The MIC values for this compound are presented as a range as reported in the available literature. Further studies are required to establish more precise MIC values against specific bacterial strains.
In addition to MIC values, the activity of this compound against Escherichia coli has been quantified by the zone of inhibition in an agar (B569324) well diffusion assay, showing a zone of 25.0 ± 1.4 mm.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[2][3][4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.
-
Creation of Wells: Wells of a specific diameter (typically 6-8 mm) are created in the agar plate using a sterile cork borer.
-
Application of Test Substance: A specific volume of the test substance (e.g., this compound solution) at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the agar well diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound.
Caption: Workflow for assessing antimicrobial activity.
Concluding Remarks
The available data indicates that this compound possesses antibacterial activity against a range of pathogenic bacteria. However, its potency, as indicated by the reported MIC values, is considerably lower than that of the compared commercial antibiotics. Further research is warranted to explore the mechanism of action of this compound, which is currently unknown. Understanding its mode of action could reveal novel cellular targets and pathways, potentially leading to the development of new classes of antibiotics. Additionally, structure-activity relationship studies could be conducted to synthesize more potent analogs of this compound. While not a direct competitor to current frontline antibiotics in its natural form, this compound serves as a valuable starting point for further investigation in the critical search for new antimicrobial therapies.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Methods for Dihydroajugapitin
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Dihydroajugapitin is fundamental for pharmacokinetic studies, quality control, and formulation development. The selection of an appropriate analytical method is a critical decision that influences the reliability of these results. This guide provides a framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific cross-validation data for this compound is not extensively available in public literature, this guide presents a comparative analysis based on established validation principles for similar compounds. The objective is to offer a comprehensive approach to method selection and cross-validation, complete with detailed experimental protocols and expected performance characteristics.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected. HPLC-UV is a robust and cost-effective method suitable for quality control of bulk drug substances and formulated products.
Below is a table summarizing the typical performance characteristics for each method, based on data for analogous compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For unknown samples, accurately weigh and dissolve the sample in the solvent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for better resolution and faster analysis.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.
-
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.
-
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
comparing the efficacy of different Dihydroajugapitin extraction methods
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and sustainable methods to extract bioactive compounds is a cornerstone of natural product research. Dihydroajugapitin, a neo-clerodane diterpenoid found in plants of the Ajuga genus, has garnered interest for its potential pharmacological activities. This guide provides a comprehensive comparison of various extraction techniques for this compound, offering insights into their efficacy, supported by available experimental data and detailed methodologies. While direct comparative studies on this compound extraction are limited, this guide consolidates data from research on Ajuga species and the extraction of similar bioactive compounds to provide a valuable resource for optimizing extraction protocols.
Data Presentation: Comparison of Extraction Method Efficacy
The following table summarizes the key performance indicators of different extraction methods for compounds from Ajuga species and other plant materials. It is important to note that the yield data presented is often for the total extract or other major bioactive compounds from Ajuga and serves as a proxy for this compound extraction efficiency.
| Extraction Method | Principle | Typical Extraction Time | Solvent Consumption | Temperature | General Yield | Purity of Target Compound | Key Advantages | Key Disadvantages |
| Maceration | Soaking the plant material in a solvent to allow the compounds of interest to diffuse out. | 24 - 72 hours | High | Room Temperature | Low to Moderate | Low | Simple, low-cost setup. | Time-consuming, high solvent usage, lower efficiency.[1] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, driven by heating and cooling. | 6 - 24 hours | Moderate to High | Boiling point of solvent | Moderate to High | Moderate | Higher efficiency than maceration. | Can degrade thermolabile compounds, time-consuming.[2] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | 10 - 60 minutes | Low to Moderate | Low to Moderate | High | Moderate to High | Fast, efficient, reduced solvent and energy consumption.[3] | Equipment cost, potential for radical formation at high power. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | 5 - 30 minutes | Low | Moderate to High | High | Moderate to High | Very fast, efficient, reduced solvent consumption.[4][5] | Requires polar solvents, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | 30 - 120 minutes | None (CO2 is recycled) | Low (near ambient) | High | High | Environmentally friendly, high selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are representative and may require optimization based on the specific plant material and desired purity of this compound.
Maceration Protocol
-
Preparation of Plant Material: Air-dry the aerial parts of the Ajuga species (e.g., Ajuga bracteosa) and grind them into a coarse powder.
-
Extraction: Place 100 g of the powdered plant material in a large container and add 1 L of methanol.
-
Incubation: Seal the container and keep it at room temperature for 72 hours, with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare dried and powdered Ajuga plant material as described for maceration.
-
Extraction: Suspend 10 g of the plant powder in 200 mL of 80% ethanol (B145695) in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40°C.
-
Filtration and Concentration: Filter the mixture and concentrate the extract as described in the maceration protocol.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Plant Material: Use dried and powdered Ajuga plant material.
-
Extraction: Place 10 g of the plant powder in a microwave-safe extraction vessel with 200 mL of 90% methanol.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power to 500 W and the extraction time to 15 minutes. Monitor the temperature and pressure to ensure they remain within safe limits.
-
Filtration and Concentration: After extraction and cooling, filter the mixture and concentrate the extract using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation of Plant Material: Use dried, powdered, and sieved Ajuga plant material.
-
Loading the Extractor: Pack 50 g of the prepared plant material into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Pressure: 200 bar.
-
Temperature: 40°C.
-
CO2 Flow Rate: 2 L/min.
-
Co-solvent (optional): 5% ethanol can be added to the CO2 to increase the polarity for more efficient extraction of diterpenoids.
-
-
Extraction Process: Pump supercritical CO2 (with or without co-solvent) through the extraction vessel for 90 minutes.
-
Collection: Decompress the fluid leaving the extractor in a collection vessel, causing the CO2 to vaporize and the extracted compounds, including this compound, to precipitate.
-
Recovery: Collect the precipitated extract from the collection vessel.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical and pharmacological research on the plants from genus <i>Ajuga</i> [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study of Microwave-Assisted Extraction and Ultrasound-Assisted Extraction Techniques (MAE vs. UAE) for the Optimized Production of Enriched Extracts in Phenolic Compounds of Camellia japonica var Eugenia de Montijo [mdpi.com]
Unveiling the Therapeutic Promise of Dihydroajugapitin: An In Vivo Comparative Analysis for Anti-Inflammatory Potential
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with potent anti-inflammatory properties is a continuous endeavor. Dihydroajugapitin, a neo-clerodane diterpenoid found in plants of the Ajuga genus, has emerged as a compound of interest. While direct in vivo validation of pure this compound is not yet extensively documented, compelling evidence from studies on Ajuga plant extracts, rich in this and related compounds, suggests significant anti-inflammatory potential. This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Ajuga extracts against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data and detailed protocols.
This report summarizes available in vivo data to build a case for the therapeutic promise of this compound and to guide future preclinical research. The anti-inflammatory effects of extracts from Ajuga reptans and Ajuga bracteosa are compared with the well-established drugs, Diclofenac and Dexamethasone, in relevant animal models of inflammation.
Comparative Efficacy in Animal Models of Inflammation
To provide a clear comparison, the following tables summarize the quantitative data from in vivo studies. The primary model discussed is the carrageenan-induced paw edema in rats, a standard and widely used assay for evaluating acute inflammation. Data for Dexamethasone in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice is also included to showcase its potent anti-inflammatory effects on key cytokine mediators.
Table 1: In Vivo Anti-Inflammatory Activity of Ajuga Extracts and Diclofenac in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Point (hours post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| Ajuga reptans extract | 100 mg/kg | 3 | Moderate | [1] |
| Ajuga bracteosa extract | 500 mg/kg | Not Specified | Significant reduction | [2] |
| Ajuga bracteosa extract | 750 mg/kg | Not Specified | Significant reduction | [2] |
| Diclofenac Sodium | 5 mg/kg | 2 | 56.17 ± 3.89 | [3] |
| Diclofenac Sodium | 20 mg/kg | 3 | 71.82 ± 6.53 | [3] |
| Diclofenac | 30 mg/kg | 3 | ~50% |
Table 2: In Vivo Anti-Inflammatory Activity of Dexamethasone in LPS-Induced Inflammation in Mice
| Treatment | Dose | Endpoint | Reduction (%) | Reference |
| Dexamethasone | 5 mg/kg | Serum TNF-α | 72.03 | |
| Dexamethasone | 5 mg/kg | Serum IL-6 | 75.81 |
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, providing a framework for reproducible research.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the efficacy of anti-inflammatory compounds in reducing acute, localized inflammation.
Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., Ajuga extract) or reference drug (e.g., Diclofenac) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation. A control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the systemic anti-inflammatory effects of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines.
Animals: Male C57BL/6 mice are commonly used.
Procedure:
-
Drug Administration: The test compound or reference drug (e.g., Dexamethasone) is administered, often intraperitoneally or subcutaneously, prior to LPS challenge.
-
Induction of Inflammation: A solution of LPS (endotoxin) is injected intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection: At a specific time point after LPS injection (e.g., 2 or 6 hours), blood samples are collected.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using methods like ELISA.
-
Evaluation of Efficacy: The reduction in cytokine levels in the treated groups is compared to the LPS-only control group to determine the anti-inflammatory effect.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of neo-clerodane diterpenoids, including this compound, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Caption: The NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway in the inflammatory process. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.
Caption: The MAPK signaling pathway in inflammation.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a potential anti-inflammatory compound like this compound.
Caption: A typical experimental workflow for in vivo validation.
References
Navigating the Structural Maze: A Comparative Guide to Dihydroajugapitin Analog Activity
A comprehensive analysis of the structural-activity relationships (SAR) of Dihydroajugapitin analogs is currently limited in publicly available scientific literature. Initial searches did not yield specific SAR studies for this particular compound. However, to provide a valuable resource for researchers and drug development professionals, this guide presents a generalized framework for comparing the performance of chemical analogs, drawing upon established methodologies and data presentation standards from SAR studies of various other compounds.
This guide will outline the typical components of a comparative analysis, including quantitative data summary, detailed experimental protocols, and visualization of experimental workflows and SAR principles, adhering to the specified requirements.
Quantitative SAR Data Summary
In a typical SAR study, the biological activity of a series of analogs is quantified to determine the effect of specific structural modifications. The data is commonly presented in a tabular format to facilitate direct comparison. The table below is a representative example of how such data for a hypothetical series of this compound analogs would be structured. It includes columns for the compound identifier, modifications at different positions (R1, R2, R3) of a core scaffold, and a quantitative measure of biological activity, such as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) |
| This compound | -OH | -CH3 | -H | 15.2 |
| Analog 1A | -OCH3 | -CH3 | -H | 25.8 |
| Analog 1B | -F | -CH3 | -H | 10.5 |
| Analog 1C | -Cl | -CH3 | -H | 8.1 |
| Analog 2A | -OH | -CH2CH3 | -H | 18.9 |
| Analog 2B | -OH | -CF3 | -H | 35.4 |
| Analog 3A | -OH | -CH3 | -Cl | 5.3 |
| Analog 3B | -OH | -CH3 | -Br | 4.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below is a generalized protocol for a competitive binding assay, a common experiment in SAR studies to determine the affinity of compounds for a target receptor.
[35S]GTPγS Binding Assay Protocol
This assay measures the functional consequences of receptor binding by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates. The protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.
-
Reaction Mixture: For each assay point, the reaction mixture is prepared in a 96-well plate and includes:
-
Cell membranes (10-20 µg of protein)
-
GDP (10 µM)
-
[35S]GTPγS (0.05 nM)
-
Varying concentrations of the test compound (this compound analog)
-
Assay buffer to a final volume of 200 µL.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, corresponding to the amount of bound [35S]GTPγS, is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Visualizing SAR Workflows and Relationships
Graphical representations of workflows and relationships are essential for conveying complex information concisely. Graphviz (DOT language) is a powerful tool for generating these diagrams.
Safety Operating Guide
Safe Disposal of Dihydroajugapitin: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Dihydroajugapitin, a neo-clerodane diterpenoid. The following procedures are designed to mitigate risks and ensure compliance with general laboratory safety standards. Given the absence of specific regulatory disposal guidelines for this compound, a cautious approach treating the substance as a potent, biologically active compound is mandatory.
Core Principles of this compound Disposal
Due to the cytotoxic potential of many diterpenoids, this compound should be handled as a hazardous chemical.[1] The primary goal of the disposal procedure is to render the compound inactive through chemical degradation before it enters the hazardous waste stream. All personnel handling this compound must be trained on these procedures and be equipped with appropriate personal protective equipment (PPE).
Quantitative Data Summary
For quick reference, the following table summarizes key properties of this compound.
| Property | Value |
| Chemical Formula | C₂₉H₄₄O₁₀ |
| Molecular Weight | 552.7 g/mol |
| CAS Number | 87480-84-0 |
| Predicted Boiling Point | 611.7 ± 55.0 °C |
| Predicted Density | 1.25 ± 0.1 g/cm³ |
| Appearance | Powder |
Experimental Protocol: Chemical Inactivation of this compound
The following protocol is based on the general reactivity of related neo-clerodane diterpenes, which are susceptible to modification by bases.[2] This procedure aims to hydrolyze and degrade the this compound molecule.
Materials:
-
This compound waste (solid or in solution)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled "Hazardous Waste: Inactivated this compound"
-
Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat.
Procedure:
-
Preparation: Conduct all procedures within a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Dissolution (for solid waste): If the this compound waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) in a suitable container (e.g., a beaker or flask).
-
Basification: Slowly add 1 M NaOH solution to the this compound solution while stirring. Continue adding the base until the pH of the solution is ≥ 12.
-
Inactivation: Allow the basic solution to stand at room temperature for at least 24 hours. This holding time is crucial to ensure the complete degradation of the compound.
-
Neutralization: After the 24-hour inactivation period, slowly add 1 M HCl solution while stirring to neutralize the solution. Adjust the pH to between 6 and 8.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Disposal of Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste bag.[3][4]
-
Final Disposal: The collected hazardous waste (both the inactivated liquid and the contaminated solid waste) must be disposed of through your institution's hazardous waste management program.[2]
Mandatory Visualizations
The following diagrams illustrate the key logical and procedural workflows for the safe handling and disposal of this compound.
Caption: Workflow for the chemical inactivation and disposal of this compound.
Caption: Emergency spill response plan for this compound.
References
- 1. Five new degraded diterpenoids from Trigonostemon xyphophylloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro | animal | Cambridge Core [cambridge.org]
Essential Safety and Handling Protocols for Dihydroajugapitin
Disclaimer: No specific Safety Data Sheet (SDS) for Dihydroajugapitin was found. Therefore, this guidance is based on established safety protocols for handling novel or uncharacterized chemical compounds of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department before handling.[1][2]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The following procedural guidance is designed to minimize exposure risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to personal protection is required. The following table summarizes the recommended PPE for all handling procedures.[3] All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3]
| Protection Type | Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal to protect the eyes from splashes, while a face shield offers broader protection against sprays and vapors. |
| Hand Protection | Double gloving: an inner layer of nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber). | This provides protection against a wide range of potential chemical classes. Gloves should be inspected for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat, a chemically resistant apron, full-length pants, and closed-toe shoes. | This combination protects the skin from contact with the substance. For larger quantities or a higher risk of splashing, a chemically resistant suit is recommended. |
| Respiratory Protection | A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV). | This is necessary to protect against the inhalation of potentially toxic vapors, aerosols, or fine powders. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following table outlines the key steps from preparation to storage.
| Phase | Procedure | Key Safety Considerations |
| Preparation | 1. Consult your institution's EHS department. 2. Review general safety protocols for handling unknown compounds. 3. Ensure all necessary PPE is available and in good condition. 4. Prepare the designated work area within a certified chemical fume hood. | Never work alone when handling substances of unknown toxicity. Ensure safety showers and eyewash stations are accessible and operational. |
| Handling | 1. Use the smallest possible quantity of the substance for any experiment. 2. Keep all containers with this compound sealed when not in use. 3. Clearly label all containers with the compound name and "Potentially Hazardous." | All manipulations of this compound should be performed within a chemical fume hood to prevent exposure to vapors or dust. |
| Storage | 1. Store this compound in a well-ventilated, secure area. 2. Ensure storage containers are sealed and clearly labeled. 3. Segregate from incompatible chemicals. | Store in a designated satellite accumulation area for hazardous waste if it is intended for disposal. |
Disposal Plan for this compound
As an uncharacterized compound, this compound and any contaminated materials must be disposed of as hazardous waste. Do not mix this waste with other chemical waste streams.
| Waste Type | Disposal Protocol | Container and Labeling |
| Solid Waste | Collect all contaminated solid materials (e.g., gloves, pipette tips, absorbent pads) in a designated, sealed hazardous waste container. | Use a leak-proof, chemically compatible container. Label clearly as "Hazardous Waste: this compound (Uncharacterized Solid Waste)." |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. | Use a leak-proof, chemically compatible container. Label clearly as "Hazardous Waste: this compound (Uncharacterized Liquid Waste)." |
| Final Disposal | Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company. | Ensure all containers are properly sealed and labeled before pickup. |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response plan for a spill.
Caption: Workflow for Handling this compound
Caption: Emergency Spill Response Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
